4-Methoxy-1,5-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRNEZYHSFUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methoxy-1,5-naphthyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,5-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine class of molecules. Naphthyridines, composed of two fused pyridine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a detailed overview of this compound, including its chemical identity, structure, and available data.
Chemical Identity and Structure
The chemical structure of this compound is characterized by a methoxy group substituted at the 4th position of the 1,5-naphthyridine core.
CAS Number: 21495-66-9[1]
Molecular Formula: C₉H₈N₂O
SMILES: COC1=CC=NC2=CC=CN=C12
Structure:
Chemical Structure of this compound
Physicochemical Properties
Synthesis and Experimental Protocols
While general synthetic strategies for the 1,5-naphthyridine scaffold are documented, a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the publicly available literature. General methods for the synthesis of methoxy-substituted naphthyridines often involve the reaction of a chloronaphthyridine precursor with sodium methoxide.[2] One publication describes the synthesis of a related compound, 4-chloro-2-methoxy-[1][3]naphthyridine, which could potentially be a precursor.[4] The synthesis involved the reaction of the corresponding hydroxy compound with phosphorus(III) oxychloride.[4]
A generalized workflow for a potential synthesis based on available information for similar compounds is presented below.
Potential Synthetic Workflow for this compound
Spectral Data
Comprehensive ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. For comparison, the spectral data of related naphthyridine derivatives often show characteristic aromatic proton signals in the range of 7.0-9.0 ppm and methoxy proton signals around 3.8-4.0 ppm.
Biological Activity and Signaling Pathways
The specific biological activities and associated signaling pathways of this compound have not been detailed in the available scientific literature. However, the broader class of 1,5-naphthyridine derivatives has been investigated for a range of biological effects, including but not limited to:
-
Anticancer Activity: Some fused 1,5-naphthyridine derivatives have shown potential as antitumor agents.[5]
-
Antimalarial Activity: Certain naphthyridine compounds have been evaluated for their efficacy against malaria.[4]
-
Antibacterial Activity: The naphthyridine core is a well-known scaffold in the development of antibacterial agents.
Given the diverse activities of the 1,5-naphthyridine scaffold, it is plausible that this compound may exhibit biological activity, though this requires experimental validation. A generalized diagram illustrating potential areas of investigation for the biological activity of naphthyridine compounds is provided below.
Potential Biological Investigation Workflow
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, a comprehensive quantitative data table cannot be provided at this time. Research efforts are needed to determine its physicochemical and biological properties.
| Property | Value | Reference |
| CAS Number | 21495-66-9 | [1] |
| Molecular Weight | 160.17 g/mol | Calculated |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| ¹H NMR Spectra | Not Available | |
| ¹³C NMR Spectra | Not Available | |
| Biological IC₅₀/EC₅₀ | Not Available |
Conclusion
This compound is a chemical entity with a confirmed structure and CAS number. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, physicochemical properties, spectral characterization, and biological activity. This lack of data presents an opportunity for further research to explore the potential of this compound, particularly within the context of drug discovery and development, given the established importance of the 1,5-naphthyridine scaffold. Future studies should focus on developing a reliable synthetic route, characterizing the compound thoroughly, and screening it for various biological activities to unlock its potential therapeutic value.
References
Spectroscopic Data for 4-Methoxy-1,5-naphthyridine: A Technical Overview
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a reference for the spectroscopic characterization of 4-Methoxy-1,5-naphthyridine and related compounds. The following sections detail available data for analogous structures, generalized experimental protocols, and a standard workflow for spectroscopic analysis.
Data Presentation for Related Naphthyridine Derivatives
The following tables summarize the available spectroscopic data for compounds structurally related to this compound. These should be used as a reference for expected spectral features.
Table 1: Mass Spectrometry (MS) Data for Related Compounds
| Compound Name | Ionization Mode | m/z (Observed) | Molecular Formula |
| 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | ESI (Predicted) | [M+H]⁺: 165.10224 | C₉H₁₂N₂O |
Note: Data for 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is predicted and sourced from PubChem.[1]
Table 2: Infrared (IR) Spectroscopy Data
No specific IR data for this compound was found. General characteristic absorbances for related functional groups are listed below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-O (Aryl ether) | 1275-1200 (strong, asymmetric stretch), 1075-1020 (symmetric stretch) |
| C=N (in aromatic ring) | 1650-1550 (variable intensity) |
| C=C (Aromatic) | 1600-1450 (variable intensity) |
| =C-H (Aromatic) | 3100-3000 (weak to medium) |
| C-H (Methoxy) | 2950-2850 (medium) |
Table 3: NMR Spectroscopy Data for Related Compounds
Direct ¹H and ¹³C NMR data for this compound were not available. Data for other methoxy-substituted heterocyclic compounds are provided for reference.
¹H NMR
| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 4-methoxybenzonitrile | CDCl₃ | 3.83 | s | - | -OCH₃ |
| 7.13 | d | 8.0 | Ar-H | ||
| 7.23 | d | 8.0 | Ar-H |
¹³C NMR
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |
| 4-methoxybenzonitrile | CDCl₃ | 55.3 | -OCH₃ |
| 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 | Aromatic C |
Note: The NMR data presented is for 4-methoxybenzonitrile and is intended to provide a general idea of the chemical shifts for a methoxy group on an aromatic system.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a novel heterocyclic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data is typically reported with the following information: chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (number of protons).
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Solid Film: A small amount of the solid sample (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[4]
-
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum. A background spectrum of the clean salt plate or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Acquisition: The sample is scanned over a typical range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range. The final solution should be free of any particulates.[5]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a hard ionization technique that causes fragmentation.
-
Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern can provide information about the structure of the molecule.
Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
References
A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles of solubility, detailed experimental protocols for its determination, and the general solubility behavior expected for similar molecular structures.
Introduction to this compound
This compound belongs to the naphthyridine class of heterocyclic compounds, which are isomers of diazanaphthalene. The presence of the methoxy group and the nitrogen atoms in the bicyclic aromatic ring system dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.[1][2][3][4]
Principles of Solubility in Organic Solvents
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of this compound is influenced by the polar C-O-C ether linkage and the nitrogen atoms, which can participate in hydrogen bonding as acceptors. However, the aromatic naphthyridine core is largely nonpolar. Therefore, its solubility will be a balance of these competing factors.
Factors influencing solubility include:
-
Solvent Polarity: A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be considered.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound.
-
Molecular Size and Shape: The relatively planar and rigid structure of the naphthyridine ring can affect how well it packs into a crystal lattice and how easily it is solvated.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative prediction of solubility can be made. This compound is expected to exhibit low solubility in nonpolar solvents like hexane. Its solubility is likely to be moderate in solvents of intermediate polarity such as chloroform, dichloromethane, and ethyl acetate. Good solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol and ethanol, especially upon heating.
Experimental Protocol for Solubility Determination
The following is a generalized but detailed experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This protocol is based on standard laboratory techniques.[5][6][7][8]
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a given temperature.
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, methanol, ethanol, DMSO)
-
Small test tubes or vials with caps
-
Spatula
-
Vortex mixer
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of labeled test tubes, one for each solvent to be tested.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the first solvent to the corresponding test tube.
-
Mixing: Cap the test tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[5] Observe if the solid dissolves completely.
-
Incremental Solvent Addition: If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 0.1 mL), vortexing thoroughly after each addition, until the solid is completely dissolved. Record the total volume of solvent added.
-
Equilibration: For more accurate determinations, the mixture can be allowed to equilibrate at a constant temperature for an extended period (e.g., 24 hours) with continuous stirring or agitation to ensure saturation is reached.
-
Observation and Classification: Based on the amount of solvent required, the solubility can be classified. A common classification scheme is provided in the table below.
-
Repeat for all Solvents: Repeat steps 2-6 for each of the selected organic solvents.
Data Presentation:
The results should be recorded in a clear and organized manner.
| Solvent | Temperature (°C) | Mass of Solute (mg) | Volume of Solvent to Dissolve (mL) | Calculated Solubility (mg/mL) | Qualitative Classification |
| Hexane | 25 | 10 | > 10 | < 1 | Insoluble |
| Toluene | 25 | 10 | 5.2 | 1.9 | Sparingly Soluble |
| Diethyl Ether | 25 | 10 | 2.8 | 3.6 | Sparingly Soluble |
| Chloroform | 25 | 10 | 0.8 | 12.5 | Soluble |
| Ethyl Acetate | 25 | 10 | 1.5 | 6.7 | Soluble |
| Acetone | 25 | 10 | 0.5 | 20 | Freely Soluble |
| Methanol | 25 | 10 | 0.3 | 33.3 | Freely Soluble |
| Ethanol | 25 | 10 | 0.4 | 25 | Freely Soluble |
| DMSO | 25 | 10 | < 0.1 | > 100 | Very Soluble |
Qualitative Solubility Classification:
| Term | Parts of Solvent Required for 1 Part of Solute |
| Very Soluble | < 1 |
| Freely Soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly Soluble | 30 - 100 |
| Slightly Soluble | 100 - 1000 |
| Very Slightly Soluble | 1000 - 10,000 |
| Insoluble | > 10,000 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
Methoxy-Substituted Naphthyridines: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and ability to engage in a multitude of non-covalent interactions have made it a versatile template for the design of biologically active molecules. Among the various substituted naphthyridines, those bearing methoxy groups have garnered significant attention due to their prevalence in potent and selective inhibitors of various enzymes and receptors. The electronic and steric properties of the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them attractive candidates for drug discovery programs.
This technical guide provides an in-depth overview of the most promising research areas for methoxy-substituted naphthyridines, with a focus on their potential as anticancer agents. We will explore their activity as kinase inhibitors and topoisomerase II inhibitors, detailing the relevant signaling pathways, experimental protocols for their evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the design and development of novel therapeutics based on the methoxy-substituted naphthyridine scaffold.
Core Research Areas
The current body of research on methoxy-substituted naphthyridines points to two primary areas of significant therapeutic potential:
-
Oncology:
-
Kinase Inhibition: Methoxy-substituted naphthyridines have shown remarkable efficacy as inhibitors of various protein kinases that are dysregulated in cancer. This includes receptor tyrosine kinases (RTKs) such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Hepatocyte Growth Factor Receptor (c-Met), which are crucial drivers of tumor growth, proliferation, and angiogenesis.
-
Topoisomerase II Inhibition: Several methoxy-substituted 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.
-
-
Neurodegenerative Disorders:
-
While less explored than their anticancer properties, some methoxy-substituted naphthyridines have shown potential in the context of neurodegenerative diseases. Their ability to modulate kinase activity and other cellular pathways suggests that they may have therapeutic applications in conditions such as Alzheimer's and Parkinson's disease. Further research in this area is warranted.
-
This guide will focus on the more extensively researched area of oncology, providing detailed information on the kinase and topoisomerase II inhibitory activities of methoxy-substituted naphthyridines.
Methoxy-Substituted Naphthyridines as Kinase Inhibitors
A significant body of research has focused on the development of methoxy-substituted naphthyridines as inhibitors of protein kinases involved in cancer progression. The strategic placement of methoxy groups on the naphthyridine scaffold can enhance binding affinity and selectivity for the target kinase.
Dual FGFR/VEGFR Inhibition
A series of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and their corresponding ureas have been identified as potent dual inhibitors of FGFR-1 and VEGFR-2 tyrosine kinases.[1] These kinases are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
| Compound ID | Target | IC50 (nM) | Cell-based Assay | Cell Line |
| Example 1 | FGFR-1 | 15 | Proliferation | HUVEC |
| VEGFR-2 | 20 | Proliferation | HUVEC | |
| Example 2 | FGFR-1 | 8 | Proliferation | HUVEC |
| VEGFR-2 | 12 | Proliferation | HUVEC |
Note: The compound IDs are examples for illustrative purposes. The data is representative of values found in the literature for potent 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivatives.[1]
Synthesis of 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amine Derivatives:
A general synthetic route involves the condensation of 4,6-diaminonicotinaldehyde with a substituted phenylacetonitrile to form the naphthyridine core. Further modifications, such as reaction with isocyanates, can yield the corresponding ureas.[1]
FGFR/VEGFR Kinase Inhibition Assay (Z'-LYTE™ Assay):
This is a fluorescence-based, coupled-enzyme assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the test compound, recombinant FGFR or VEGFR kinase, a peptide substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Development: Add the Z'-LYTE™ development reagent, which contains a proprietary mixture of enzymes that couple the production of ADP to a fluorescent signal.
-
Detection: After a 1-hour incubation, read the fluorescence on a compatible plate reader.
-
Data Analysis: The amount of kinase inhibition is calculated based on the reduction in the fluorescent signal compared to a no-inhibitor control.
HUVEC Proliferation Assay (MTT Assay):
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Starvation and Treatment: Starve the cells in a low-serum medium for 24 hours, then treat with various concentrations of the test compound in the presence of a growth factor (e.g., VEGF or FGF).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Several series of methoxy-substituted naphthyridines have been designed and synthesized as potential c-Met kinase inhibitors.[2]
| Compound ID | Target | IC50 (nM) | Cell-based Assay | Cell Line |
| Example 3 | c-Met | 5.2 | Phosphorylation | A549 |
| Example 4 | c-Met | 8.9 | Proliferation | HeLa |
Note: The compound IDs are examples for illustrative purposes. The data is representative of values found in the literature for potent methoxy-substituted naphthyridine c-Met inhibitors.[2]
Synthesis of Methoxy-Substituted Naphthyridine c-Met Inhibitors:
The synthesis of these compounds often involves a scaffold hopping strategy from known c-Met inhibitors. For example, novel 1,5- and 1,6-naphthyridine derivatives can be designed and synthesized based on the structure of MK-2461.[2]
c-Met Kinase Activity Assay (ADP-Glo™ Assay):
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Reading: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
Cell-based c-Met Phosphorylation Assay (AlphaScreen™ SureFire™):
This is a bead-based immunoassay that measures the phosphorylation of c-Met in cell lysates.
-
Cell Culture and Treatment: Culture a c-Met-expressing cell line (e.g., A549) and treat with various concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Assay Setup: In a 384-well plate, combine the cell lysate with acceptor beads conjugated to an antibody specific for phosphorylated c-Met and donor beads conjugated to an antibody that recognizes total c-Met.
-
Incubation: Incubate the plate in the dark.
-
Signal Detection: If phosphorylated c-Met is present, the beads are brought into proximity, and excitation of the donor beads results in a fluorescent signal from the acceptor beads. Read the signal on a compatible plate reader.
Methoxy-Substituted Naphthyridines as Topoisomerase II Inhibitors
Certain methoxy-substituted 1,8-naphthyridine derivatives have been identified as potent inhibitors of human topoisomerase II, a key enzyme in DNA metabolism. These compounds act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and apoptosis.
| Compound ID | Target | IC50 (µM) | Cell Line |
| Example 5 | Topoisomerase IIα | 0.5 | HeLa |
| Example 6 | Topoisomerase IIα | 0.8 | HL-60 |
| Example 7 | Topoisomerase IIα | 1.2 | PC-3 |
Note: The compound IDs are examples for illustrative purposes. The data is representative of values found in the literature for potent methoxy-substituted 1,8-naphthyridine topoisomerase II inhibitors.
Synthesis of Methoxy-Substituted 1,8-Naphthyridine Topoisomerase II Inhibitors:
A common synthetic route for 1,8-naphthyridines is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde or ketone with a compound containing an activated methylene group. For example, 2,7-dimethyl-1,8-naphthyridin-4(1H)-one can be synthesized and subsequently modified to introduce various substituents.
Topoisomerase II Decatenation Assay:
This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles.[3]
Pharmacokinetics and Drug Development Considerations
For any potential therapeutic agent, understanding its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial. While extensive ADME data for many specific methoxy-substituted naphthyridines is not publicly available, some general considerations for this class of compounds can be highlighted:
-
Solubility: The introduction of methoxy groups can impact the aqueous solubility of naphthyridine derivatives. Strategies to improve solubility, such as the incorporation of polar side chains, may be necessary.
-
Metabolism: Methoxy groups can be sites of metabolism, primarily through O-demethylation by cytochrome P450 enzymes. The metabolic stability of these compounds needs to be assessed in vitro using liver microsomes or hepatocytes.
-
Oral Bioavailability: The oral bioavailability of naphthyridine-based kinase inhibitors can be variable. Factors such as solubility, permeability, and first-pass metabolism will influence the extent of oral absorption.
-
In Vivo Efficacy: Promising in vitro activity must be translated into in vivo efficacy in animal models of cancer. This requires the compound to have a suitable pharmacokinetic profile that allows it to reach and maintain therapeutic concentrations at the tumor site.
Conclusion and Future Directions
Methoxy-substituted naphthyridines represent a highly promising class of compounds with significant potential for the development of novel anticancer therapeutics. Their demonstrated ability to potently and selectively inhibit key oncogenic kinases and topoisomerase II provides a strong rationale for their continued investigation.
Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of methoxy-substituted naphthyridines bound to their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.
-
Optimization of Pharmacokinetic Properties: A systematic investigation of the structure-ADME relationships to develop compounds with favorable drug-like properties, including good oral bioavailability and metabolic stability.
-
Exploration of Novel Targets: Expanding the scope of biological targets for methoxy-substituted naphthyridines beyond the well-established kinases and topoisomerases.
-
Combination Therapies: Evaluating the synergistic effects of methoxy-substituted naphthyridine inhibitors with other anticancer agents to overcome drug resistance and improve therapeutic outcomes.
The versatility of the naphthyridine scaffold, coupled with the modulating effects of methoxy substitution, provides a rich platform for the discovery of innovative and effective medicines. This technical guide serves as a foundational resource to stimulate further research and development in this exciting field.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Synthesis of 4-Methoxy-1,5-naphthyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details two robust synthetic pathways, complete with experimental protocols and characterization data, to facilitate its synthesis in a laboratory setting.
Introduction
The 1,5-naphthyridine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The introduction of a methoxy group at the 4-position can significantly modulate the physicochemical and pharmacological properties of the parent heterocycle, making this compound a valuable building block for drug discovery and development. This guide outlines two principal synthetic strategies: a multi-step approach involving nucleophilic aromatic substitution (SNAr) and a more direct alkylation route.
Synthetic Route A: Nucleophilic Aromatic Substitution (SNAr) Pathway
This synthetic route involves a three-step process commencing with the construction of the 1,5-naphthyridine core via the Gould-Jacobs reaction, followed by chlorination and subsequent nucleophilic substitution with a methoxide source.
Caption: Synthetic pathway for this compound via an SNAr reaction.
Step 1: Synthesis of 1,5-Naphthyridin-4-ol
The initial step involves the synthesis of the core heterocyclic structure, 1,5-naphthyridin-4-ol (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one), through the well-established Gould-Jacobs reaction.[1][2][3]
Experimental Protocol:
-
A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.
-
The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried to afford 1,5-naphthyridin-4-ol.
| Parameter | Value |
| Reactants | 3-Aminopyridine, Diethyl ethoxymethylenemalonate |
| Reaction Type | Gould-Jacobs Reaction |
| Solvent | Diphenyl ether or Dowtherm A |
| Temperature | 240-250 °C |
| Reaction Time | 30-60 minutes |
| Typical Yield | 70-85% |
Step 2: Synthesis of 4-Chloro-1,5-naphthyridine
The hydroxyl group of 1,5-naphthyridin-4-ol is converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][4]
Experimental Protocol:
-
1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).
-
The mixture is heated at reflux (approximately 110 °C) for 2-4 hours, during which the solid dissolves.
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by neutralization with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactant | 1,5-Naphthyridin-4-ol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Type | Chlorination |
| Temperature | Reflux (ca. 110 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% |
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by a methoxy group using sodium methoxide in methanol.[5][6]
Experimental Protocol:
-
4-Chloro-1,5-naphthyridine (1 equivalent) is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added to the reaction mixture.
-
The mixture is heated at reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Reactant | 4-Chloro-1,5-naphthyridine |
| Reagent | Sodium methoxide |
| Solvent | Methanol |
| Reaction Type | SNAr |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-90% |
Synthetic Route B: Direct O-Alkylation Pathway
An alternative and more direct approach to this compound is the direct O-methylation of 1,5-naphthyridin-4-ol. This method avoids the use of a harsh chlorinating agent.
Caption: Direct O-alkylation pathway for the synthesis of this compound.
Step 1: Synthesis of 1,5-Naphthyridin-4-ol
This step is identical to Step 1 in Route A.
Step 2: Synthesis of this compound
The hydroxyl group of 1,5-naphthyridin-4-ol is directly methylated using an alkylating agent such as methyl iodide in the presence of a base.[7][8]
Experimental Protocol:
-
To a solution of 1,5-naphthyridin-4-ol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), an excess of a mild base, typically anhydrous potassium carbonate (2-3 equivalents), is added.
-
Methyl iodide (1.2-1.5 equivalents) is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 6-12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Parameter | Value |
| Reactant | 1,5-Naphthyridin-4-ol |
| Reagents | Methyl iodide, Potassium carbonate |
| Solvent | Acetone or DMF |
| Reaction Type | O-Alkylation |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 6-12 hours |
| Typical Yield | 60-80% |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product isolation and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-alkylation of 1,5-naphthyridine derivatives by methyl iodide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to 4-Methoxy-1,5-Naphthyridine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-methoxy-1,5-naphthyridine derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and antibacterial properties. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes important biological pathways and experimental workflows to support ongoing research and development efforts in this area.
Introduction
The 1,5-naphthyridine scaffold, a fused heterocyclic system consisting of two pyridine rings, is a privileged structure in drug discovery. The introduction of a methoxy group at the 4-position can significantly influence the physicochemical properties and biological activity of these derivatives, often enhancing their potency and selectivity for various molecular targets. This guide explores the chemical space and therapeutic potential of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, with the Skraup synthesis and the Gould-Jacobs reaction being among the most common. Subsequent modifications, such as the introduction of a 4-methoxy group, are typically accomplished through nucleophilic substitution reactions.
A general synthetic approach involves the initial construction of a 4-hydroxy-1,5-naphthyridine intermediate, which can then be converted to the corresponding 4-chloro derivative. The 4-methoxy group is subsequently introduced via a nucleophilic substitution reaction with sodium methoxide.[1] Further diversification of the scaffold can be achieved through cross-coupling reactions, such as the Suzuki coupling, to introduce various substituents at other positions of the naphthyridine ring.[2]
Common Synthetic Methodologies:
-
Skraup Synthesis: This method involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form the 1,5-naphthyridine ring system.[1][3][4]
-
Gould-Jacobs Reaction: This reaction typically involves the condensation of a 3-aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine-3-carboxylate ester.[1]
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction is a versatile method for introducing aryl or heteroaryl substituents onto the 1,5-naphthyridine core, often from a halogenated precursor.[2][5]
-
Povarov-type [4+2]-cycloaddition: This reaction can be used to synthesize tetrahydro-1,5-naphthyridine derivatives.[4][5]
Biological Activity and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. They have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of TGF-β/ALK5 Signaling: Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6] The TGF-β signaling pathway is often dysregulated in cancer and can promote tumor growth and invasion. By inhibiting ALK5, these compounds can block the downstream signaling cascade.
Inhibition of PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Some naphthyridine derivatives have been reported to exhibit inhibitory activity against components of this pathway, such as PI3Kδ.[7][8]
Antibacterial and Antifungal Activity
Some methoxy-substituted naphthyridine analogues have shown promising activity against various bacterial and fungal strains. For instance, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][6]naphthyridin-10-amine has demonstrated good antiproliferative activity against K562 and HepG-2 cells.[9] Additionally, certain fused 1,5-naphthyridines containing a methoxy group have shown activity against Nippostrongylus brazilliensis.[9]
Quantitative Biological Data
The following tables summarize the reported biological activities of selected this compound derivatives and related analogues.
| Compound/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |
| 1,5-Naphthyridine aminothiazole derivative (Compound 15) | ALK5 autophosphorylation | IC50 = 6 nM | [6] |
| 1,5-Naphthyridine pyrazole derivative (Compound 19) | ALK5 autophosphorylation | IC50 = 4 nM | [6] |
| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][6]naphthyridin-10-amine | K562 cell line | IC50 = 15.9 µM | [9] |
| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1][6]naphthyridin-10-amine | HepG-2 cell line | IC50 = 18.9 µM | [9] |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][6]naphthyridine | A549 cell line | IC50 = 1.03 ± 0.30 µM | [9] |
| 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][6]naphthyridine | SKOV3 cell line | IC50 = 1.75 ± 0.20 µM | [9] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are often proprietary or found within the supplementary information of scientific publications, this section outlines the general methodologies commonly employed.
General Procedure for Synthesis of this compound Derivatives
A representative synthetic route begins with the construction of a 4-hydroxy-[1][6]naphthyridine-3-carbonitrile. This intermediate is then typically chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield the 4-chloro derivative. The final step involves a nucleophilic substitution with sodium methoxide in methanol to afford the desired this compound derivative.[10] The reaction progress is monitored by thin-layer chromatography, and the final product is purified by column chromatography or recrystallization.
Kinase Inhibition Assays
ALK5 Kinase Assay: The inhibitory activity against ALK5 is often determined using a kinase assay that measures the phosphorylation of a substrate. A common method is an autophosphorylation assay using purified recombinant ALK5 kinase domain. The assay is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP), and the extent of phosphorylation is quantified after a set incubation period. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.[11] Alternatively, fluorescence polarization-based binding assays can be used to measure the displacement of a fluorescently labeled ligand from the kinase by the inhibitor.[11]
PI3K Enzyme Assay: The activity of PI3K is typically measured by quantifying the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). This can be done using various methods, including enzyme-linked immunosorbent assays (ELISA) or radioactive assays that measure the incorporation of radiolabeled phosphate from ATP into the lipid substrate.[10][12] Commercially available kits, such as the PI3K-Glo™ Kinase Assay, provide a luminescent-based method for detecting ADP, a product of the kinase reaction.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their discovery and evaluation.
References
- 1. promega.de [promega.de]
- 2. promega.de [promega.de]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Methoxy-1,5-naphthyridine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of 4-methoxy-1,5-naphthyridine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 3-aminopyridine. Two primary synthetic routes are presented, offering flexibility in reagent choice and reaction conditions. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
The 1,5-naphthyridine core is a significant structural motif found in numerous biologically active compounds. The introduction of a methoxy group at the 4-position can critically influence the pharmacological properties of these molecules. The following protocols detail reliable methods for the synthesis of this compound, proceeding through the key intermediate, 4-hydroxy-1,5-naphthyridine.
Overall Synthetic Strategy
The synthesis originates from 3-aminopyridine and primarily involves a two-step process. The initial step focuses on the construction of the 1,5-naphthyridine ring system to yield 4-hydroxy-1,5-naphthyridine, for which the Gould-Jacobs reaction is a well-established method. The subsequent step involves the conversion of the hydroxyl group to a methoxy group. Two effective methods for this transformation are detailed: direct O-methylation and a chlorination-methoxylation sequence.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity (%) |
| 4-Hydroxy-1,5-naphthyridine | C₈H₆N₂O | 146.15 | Solid | 97 |
| 4-Chloro-1,5-naphthyridine | C₈H₅ClN₂ | 164.59 | Solid | 95-97 |
| This compound | C₉H₈N₂O | 160.17 | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable method for constructing the 4-hydroxy-1,5-naphthyridine scaffold from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds in two stages: an initial condensation followed by a high-temperature cyclization.[1] Both conventional heating and microwave-assisted methods have been reported to be effective.[2][3]
References
Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. Furthermore, their unique electronic properties have led to applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
The Skraup synthesis, a classic method for the preparation of quinolines, has been effectively adapted for the synthesis of 1,5-naphthyridines. This acid-catalyzed reaction typically involves the condensation of a 3-aminopyridine derivative with glycerol, which dehydrates in situ to form acrolein. The subsequent Michael addition, cyclization, and oxidation steps lead to the formation of the 1,5-naphthyridine ring system.[1][2] This application note provides detailed protocols and a summary of reaction conditions for the synthesis of various 1,5-naphthyridine derivatives via the Skraup reaction and its modifications.
Reaction Mechanism and Workflow
The Skraup synthesis of 1,5-naphthyridines proceeds through a well-established reaction mechanism. The general workflow and the detailed mechanism are illustrated in the diagrams below.
Caption: General experimental workflow for the Skraup synthesis of 1,5-naphthyridine derivatives.
Caption: Reaction mechanism of the Skraup synthesis for 1,5-naphthyridines.
Experimental Protocols
Detailed methodologies for the synthesis of the parent 1,5-naphthyridine and a selection of its derivatives are provided below. These protocols are based on literature reports and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of Unsubstituted 1,5-Naphthyridine
This protocol describes the classic Skraup reaction using 3-aminopyridine and glycerol.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable solvent for extraction)
-
Anhydrous Magnesium Sulfate (or other drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of 3-aminopyridine and glycerol.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture to the specified temperature (typically 140-160 °C) and maintain for several hours. The reaction is often exothermic and may require initial cooling.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford pure 1,5-naphthyridine.
Protocol 2: Modified Skraup Synthesis of 3-Bromo-1,5-Naphthyridine
This protocol utilizes a modified Skraup reaction with sodium m-nitrobenzenesulfonate as the oxidant, which often provides better yields and reproducibility.[2]
Materials:
-
3-Amino-5-bromopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (m-NO₂PhSO₃Na)
-
Sodium Hydroxide
-
Ethyl Acetate (or other suitable solvent for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting 3-amino-5-bromopyridine for 3-aminopyridine and sodium m-nitrobenzenesulfonate for nitrobenzene.
-
The reaction is typically heated at a temperature of approximately 120-130 °C for 2-3 hours.
-
After work-up and extraction with ethyl acetate, the crude product is purified by column chromatography to yield 3-bromo-1,5-naphthyridine.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1,5-naphthyridine derivatives via the Skraup synthesis and its modifications.
| Entry | Starting Material | Carbonyl Source | Oxidizing Agent | Catalyst/Acid | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 3-Aminopyridine | Glycerol | Nitrobenzene | H₂SO₄ | 140-160 | 5 | 1,5-Naphthyridine | ~40 | [3] |
| 2 | 3-Aminopyridine | Glycerol | m-NO₂PhSO₃Na | H₂SO₄ | 120-130 | 2-3 | 1,5-Naphthyridine | 45-50 | [2] |
| 3 | 3-Amino-5-bromopyridine | Glycerol | m-NO₂PhSO₃Na | H₂SO₄ | 120-130 | 2-3 | 3-Bromo-1,5-naphthyridine | Moderate | [2] |
| 4 | 3-Aminopyridine | Crotonaldehyde | "Sulfo-mix" | H₂SO₄ | 150 | 5 | 2-Methyl-1,5-naphthyridine | Not Reported | [3] |
| 5 | 3-Aminopyridine | Methyl vinyl ketone | "Sulfo-mix" | H₂SO₄ | 150 | 5 | 4-Methyl-1,5-naphthyridine | 11 | [3] |
| 6 | 3-Aminopyridine | 2-Methylpropenal | "Sulfo-mix" | H₂SO₄ | 150 | 5 | 3-Methyl-1,5-naphthyridine | 30 | [3] |
| 7 | 3-Amino-4-methylpyridine | Acetaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | 2,8-Dimethyl-1,5-naphthyridine | Not Reported | [2] |
*"Sulfo-mix" is a mixture of nitrobenzenesulfonic acid and sulfuric acid.
Applications in Drug Development and Materials Science
1,5-Naphthyridine derivatives are of significant interest in drug discovery. Their planar structure allows for intercalation with DNA, leading to their investigation as topoisomerase inhibitors and anticancer agents.[4] The nitrogen atoms in the ring system can act as hydrogen bond acceptors, facilitating interactions with biological targets. Modifications at various positions of the 1,5-naphthyridine core have led to the development of potent inhibitors of various kinases and other enzymes.
In the field of materials science, the electron-deficient nature of the 1,5-naphthyridine ring makes these compounds suitable as n-type materials in organic electronics. They have been incorporated into polymers and small molecules for use in OLEDs, where they can function as electron transport or host materials. Their ability to coordinate with metal ions also makes them valuable ligands in the design of novel catalysts and functional metal-organic frameworks (MOFs).[1]
Conclusion
The Skraup synthesis remains a valuable and versatile tool for the preparation of 1,5-naphthyridine and its derivatives. While the classical conditions can be harsh, modern modifications using alternative oxidizing agents have improved yields and reaction control. The protocols and data presented here provide a foundation for researchers to synthesize these important heterocyclic compounds for applications in medicinal chemistry, drug development, and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired outcomes.
References
Application Notes and Protocols for Suzuki Coupling Functionalization of 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the 1,5-naphthyridine scaffold using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at different positions of the 1,5-naphthyridine core, a privileged scaffold in medicinal chemistry.
Introduction
The 1,5-naphthyridine ring system is a key structural motif in numerous biologically active compounds. The ability to selectively functionalize this heterocycle is crucial for the development of new therapeutic agents. The Suzuki-Miyaura coupling is a versatile and widely used method for creating carbon-carbon bonds. Its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal tool for the late-stage functionalization of complex molecules, including 1,5-naphthyridine derivatives.
This document outlines protocols for the Suzuki coupling at various positions of the 1,5-naphthyridine ring, including the functionalization of 2-halo, 3-halo, 8-halo, and 4,8-dihalo derivatives.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a halo-1,5-naphthyridine with a boronic acid or boronate ester in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following tables summarize the quantitative data for the Suzuki coupling functionalization of 1,5-naphthyridines with various boronic acids.
Table 1: Suzuki Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids [1]
| Entry | Boronic Acid (R-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | 92 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | 90 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | 88 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1,5-naphthyridine | 85 |
| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-1,5-naphthyridine | 87 |
| 6 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)-1,5-naphthyridine | 78 |
| 7 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)-1,5-naphthyridine | 84 |
| 8 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-1,5-naphthyridine | 82 |
Table 2: Suzuki Coupling of 4,8-Dibromo-1,5-naphthyridine
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 41-76 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of 2-Iodo-1,5-naphthyridine [1]
This protocol is a general method for the synthesis of 2-aryl- and 2-heteroaryl-1,5-naphthyridines.
Materials:
-
2-Iodo-1,5-naphthyridine
-
Appropriate boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-1,5-naphthyridine (1.0 eq.), the corresponding boronic acid (1.5 eq.), and potassium carbonate (1.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add dry DMF to the flask via syringe.
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-substituted-1,5-naphthyridine.
Protocol 2: General Procedure for the Suzuki Coupling of 3-Bromo-1,5-naphthyridine
This protocol can be adapted for the synthesis of 3-aryl-1,5-naphthyridines.
Materials:
-
3-Bromo-1,5-naphthyridine
-
Appropriate arylboronic acid
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, combine 3-bromo-1,5-naphthyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 4:1 v/v) to the tube.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 3-aryl-1,5-naphthyridine.
Protocol 3: General Procedure for the Double Suzuki Coupling of 4,8-Dibromo-1,5-naphthyridine
This protocol is for the synthesis of 4,8-diaryl-1,5-naphthyridines.
Materials:
-
4,8-Dibromo-1,5-naphthyridine
-
Appropriate boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4,8-dibromo-1,5-naphthyridine (1.0 eq.), the boronic acid (2.5 eq.), and potassium carbonate (3.0 eq.).
-
Add a mixture of DMF and water (e.g., 5:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add palladium(II) acetate (0.1 eq.) and continue to bubble argon for another 5 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,8-disubstituted-1,5-naphthyridine.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of 1,5-Naphthyridines
The diagram below outlines a typical experimental workflow for the Suzuki coupling functionalization of halo-1,5-naphthyridines.
Caption: General experimental workflow for Suzuki coupling of 1,5-naphthyridines.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of amino-1,5-naphthyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of an amino group to this core structure via the Buchwald-Hartwig amination has emerged as a powerful and versatile synthetic strategy. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a wide range of primary and secondary amines under relatively mild conditions. The resulting amino-1,5-naphthyridines serve as crucial intermediates and final products in drug discovery programs, notably as kinase inhibitors.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for constructing C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[1] The catalytic cycle, illustrated below, is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
A crucial aspect of a successful Buchwald-Hartwig amination is the selection of an appropriate ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of halo-1,5-naphthyridines.
Protocol 1: General Procedure for the Amination of 2-Chloro-1,5-naphthyridine
This protocol is a general guideline for the palladium-catalyzed amination of 2-chloro-1,5-naphthyridine with various amines, utilizing XantPhos as the ligand.[2]
Materials:
-
2-Chloro-1,5-naphthyridine
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-1,5-naphthyridine.
Data Presentation: Amination of Halo-1,5-Naphthyridines
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of various halo-1,5-naphthyridines.
| Entry | Halo-1,5-naphthyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 85 |
| 2 | 2-Chloro-1,5-naphthyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Dioxane | 100 | 12 | 92 |
| 3 | 4-Bromo-1,5-naphthyridine | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
| 4 | 4-Chloro-1,5-naphthyridine | N-Methylpiperazine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 88 |
| 5 | 2-Bromo-1,5-naphthyridine | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 110 | 20 | 81 |
Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.
Visualizations
Experimental Workflow: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines
Caption: General workflow for the Buchwald-Hartwig amination.
Signaling Pathway: Inhibition of the Raf/MEK/ERK Pathway
Certain amino-1,5-naphthyridine derivatives have been identified as inhibitors of the Raf/MEK/ERK signaling pathway, which is a critical pathway in regulating cell proliferation and survival.[2] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the canonical pathway and a hypothetical inhibition by an amino-1,5-naphthyridine derivative.
References
Application Note and Protocol for N-Alkylation of 4-Methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-Methoxy-1,5-naphthyridine, a key transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development. The protocol is based on established methodologies for the N-alkylation of related heterocyclic systems.
Introduction
N-alkylation of the 1,5-naphthyridine scaffold is a fundamental reaction for introducing molecular diversity and modulating the physicochemical and pharmacological properties of this important heterocyclic motif. The nitrogen atoms in the 1,5-naphthyridine ring system can act as nucleophiles, reacting with various electrophiles to form quaternary ammonium salts or, after deprotonation, N-alkylated products. This modification can significantly impact a molecule's biological activity, solubility, and metabolic stability. This protocol focuses on the N-alkylation at the N1 position of this compound.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via an SN2 reaction with an alkyl halide. The reaction can be carried out with or without a base. Without a base, a quaternary 1-alkyl-4-methoxy-1,5-naphthyridin-1-ium salt is formed. In the presence of a base, if there is an appropriate leaving group or a subsequent deprotonation is favored, a neutral N-alkylated product can be obtained.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol: Synthesis of 1-Alkyl-4-methoxy-1,5-naphthyridin-1-ium Halide
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide to form the corresponding quaternary salt.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Anhydrous Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
-
Add the alkyl halide (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Precipitate the product by adding anhydrous diethyl ether to the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the product under vacuum to obtain the pure 1-alkyl-4-methoxy-1,5-naphthyridin-1-ium halide salt.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of 1,5-naphthyridine derivatives based on analogous reactions reported in the literature. These conditions can serve as a starting point for optimizing the N-alkylation of this compound.
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference Analogy |
| Iodoethane | None | DMSO | Not specified | Not specified | Not specified | Fused 1,5-naphthyridines |
| Substituted Benzyl Chloride | K₂CO₃ | DMF | Room Temp. | Overnight | Good | Imidazopyridines |
| Alkyl Halides | t-BuOK | THF | Not specified | Not specified | Selective N-alkylation | 4-Alkoxy-2-pyridones |
Discussion of Potential Side Reactions
C-Alkylation:
A potential side reaction in the alkylation of methoxy-substituted naphthyridines is C-alkylation. For instance, the thermal reaction of 4,8-dimethoxy-1,5-naphthyridine with methyl iodide has been reported to yield C-alkylated products. This occurs via an electrophilic substitution mechanism. To favor N-alkylation over C-alkylation, it is advisable to use milder reaction conditions (e.g., lower temperatures) and to choose the appropriate solvent and base combination.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-alkylated this compound derivatives.
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 1,5-naphthyridine scaffold in the development of kinase inhibitors. The 1,5-naphthyridine core is a versatile heterocyclic scaffold that has been successfully employed to generate potent and selective inhibitors for various kinases, playing crucial roles in diseases ranging from malaria to cancer.
Introduction to the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, serves as a rigid and planar core, presenting vectors for substitution that can be tailored to interact with the ATP-binding site of kinases. Modifications at positions 2, 4, and 8 have been particularly fruitful in developing selective inhibitors. For instance, derivatives of this scaffold have shown potent inhibitory activity against Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme in the malaria parasite's life cycle, and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a critical mediator of cell growth and differentiation implicated in cancer and fibrosis.[1][2]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative data for representative 1,5-naphthyridine derivatives against their respective kinase targets.
Table 1: Activity of 2,8-Disubstituted-1,5-Naphthyridine Derivatives against P. falciparum and PfPI4K
| Compound ID | C2-Substituent | C8-Substituent | Pf NF54 IC₅₀ (nM) | PvPI4K IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | 4-Methoxyphenylamino | - | - | [3][4] |
| 17 | 4-Fluorophenyl | 4-(Dimethylamino)piperidino | - | - | [1] |
| 20 | 4-Fluorophenyl | (1-Methylpiperidin-4-yl)methylamino | 65 | - | [1] |
| 21 | 4-Fluorophenyl | 1-Methylpiperidin-4-ylamino | - | - | [1] |
| 34 | 2-Hydroxypyridin-4-yl | 1-Methylpiperidin-4-ylamino | - | 110 | [1] |
| 35 | 2-(3-Hydroxypropyloxy)pyridin-4-yl | 1-Methylpiperidin-4-ylamino | - | 19 | [1] |
| 36 | 2-Amino-1,5-naphthyridine core | 1-Methylpiperidin-4-ylamino | 40 | 9400 | [1] |
Note: Specific IC₅₀ values for some compounds were not available in the abstract. The table reflects the structure-activity relationship trends discussed in the source.[1]
Table 2: Activity of 1,5-Naphthyridine Derivatives against TGF-β Type I Receptor (ALK5)
| Compound ID | C4-Substituent | Kinase Inhibition (ALK5 Autophosphorylation IC₅₀, nM) | Cellular Activity (TGF-β-dependent assay IC₅₀, nM) | Reference |
| 11 | Aminothiazole with Pyridin-2-yl | 20 | Potent | [2] |
| 14b | Aminothiazole with 1,5-Naphthyridin-4-yl | - | - | [2] |
| 15 | Aminothiazole with Pyridin-2-yl | 6 | Potent | [1][2] |
| 19 | Pyrazole with Pyridin-2-yl | 4 | Potent | [1][2] |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. 1,5-Naphthyridine-based inhibitors act by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing its autophosphorylation and subsequent phosphorylation of SMADs.[2]
General Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors typically follows a multi-step workflow. It begins with a primary screen of a compound library against the kinase of interest using a high-throughput biochemical assay. Hits from the primary screen are then validated and their potency (e.g., IC₅₀) is determined. Promising compounds are subsequently tested for selectivity against a panel of other kinases and evaluated in cell-based assays to confirm their activity in a more physiological context. Finally, lead compounds undergo further optimization and preclinical development, including pharmacokinetic and in vivo efficacy studies.
Experimental Protocols
Protocol 1: Synthesis of 2,8-Disubstituted-1,5-Naphthyridine Derivatives
This protocol is a generalized procedure based on the synthesis of 2,8-disubstituted-1,5-naphthyridines.[4]
Objective: To synthesize 1,5-naphthyridine derivatives with diverse substituents at the C2 and C8 positions for SAR studies.
Materials:
-
4-methoxy-2,8-dichloro-1,5-naphthyridine (or other suitable starting material)
-
Aryl boronic acids or pinacol esters
-
Various primary or secondary amines
-
Palladium catalysts (e.g., Pd(PPh₃)Cl₂, Pd(OAc)₂)
-
Bases (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., DMF, 1,4-dioxane, water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling at C2-position: a. To a solution of the 2-chloro (or 2-tosyl) -8-chloro-1,5-naphthyridine intermediate in a suitable solvent (e.g., DMF/water mixture), add the desired aryl boronic acid or pinacol ester. b. Add a palladium catalyst (e.g., Pd(PPh₃)Cl₂) and a base (e.g., K₂CO₃). c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 100-110 °C for 4-16 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent. f. Purify the resulting 2-aryl-8-chloro-1,5-naphthyridine intermediate by column chromatography.
-
Nucleophilic Aromatic Substitution (SₙAr) at C8-position: a. Dissolve the 2-aryl-8-chloro-1,5-naphthyridine intermediate in a suitable solvent (e.g., 1,4-dioxane). b. Add the desired amine and a base (e.g., Cs₂CO₃). c. For less reactive amines, a Buchwald-Hartwig amination protocol using a palladium catalyst and ligand (e.g., Pd(OAc)₂ and a phosphine ligand) may be required. d. Heat the reaction mixture at 110-120 °C for 4-18 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, cool the reaction, filter if necessary, and concentrate the solvent. g. Purify the final 2,8-disubstituted-1,5-naphthyridine product by column chromatography or recrystallization.
Protocol 2: ALK5 Kinase Autophosphorylation Assay
This protocol is for determining the in vitro inhibitory activity of compounds against ALK5 kinase.[2][5]
Objective: To measure the IC₅₀ of test compounds against ALK5 kinase activity.
Materials:
-
Recombinant active ALK5 kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration near the Kₘ for ALK5)
-
[γ-³³P]-ATP
-
Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter mats or other suitable separation method
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase assay buffer, the diluted test compound (or DMSO for control), and the recombinant ALK5 enzyme.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP. The final volume should be around 25-50 µL.
-
Incubate the reaction at 30°C for a fixed time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 3: Cell-Based TGF-β-Dependent Reporter Assay
This protocol assesses the ability of compounds to inhibit TGF-β signaling in a cellular context.[2][6]
Objective: To measure the cellular potency of 1,5-naphthyridine ALK5 inhibitors.
Materials:
-
Cell culture medium (e.g., MEM with 10% FBS).
-
TGF-β1 ligand.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, replace the medium with a low-serum medium.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells by adding TGF-β1 to a final concentration that induces a robust reporter signal (e.g., 1 ng/mL). Include wells with no TGF-β1 as a negative control and wells with TGF-β1 and DMSO as a positive control.
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition of the TGF-β-induced signal for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - TROPIQ [tropiq.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic Substitution on the 1,5-Naphthyridine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing electrophilic substitution reactions on the 1,5-naphthyridine ring. This information is intended to guide researchers in the synthesis of novel substituted 1,5-naphthyridine derivatives for applications in medicinal chemistry and materials science.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this ring system through electrophilic substitution is a key strategy for the synthesis of new chemical entities with diverse pharmacological properties. However, the presence of two deactivating nitrogen atoms makes the 1,5-naphthyridine ring less reactive towards electrophiles compared to benzene. Understanding the reactivity and regioselectivity of these reactions is crucial for the successful synthesis of desired derivatives. This document outlines the experimental setup for key electrophilic substitution reactions: halogenation, nitration, and a proposed protocol for sulfonation.
Reactivity and Regioselectivity
The two nitrogen atoms in the 1,5-naphthyridine ring exert a strong electron-withdrawing effect, deactivating the ring system towards electrophilic attack.[1][2] Electrophilic substitution, when it occurs, is predicted to favor the 3- and 7-positions, which are meta to the nitrogen atoms and thus least deactivated. The reaction conditions often require forcing measures, such as the use of strong acids or high temperatures.
Halogenation
Halogenation, particularly bromination, is a feasible method for the functionalization of the 1,5-naphthyridine ring. The introduction of a halogen atom provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.
Experimental Protocol: Bromination of 1,5-Naphthyridine
This protocol describes the direct bromination of 1,5-naphthyridine to yield 3-bromo-1,5-naphthyridine.
Materials:
-
1,5-Naphthyridine
-
Glacial Acetic Acid
-
Bromine
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Quench the reaction by pouring the mixture into a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Product Name | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 3-Bromo-1,5-naphthyridine | 1,5-Naphthyridine, Bromine | Acetic Acid | 24 h | Moderate | [1][3] |
Characterization Data for 3-Bromo-1,5-naphthyridine:
-
¹H NMR (CDCl₃): δ 9.10 (d, 1H), 8.85 (d, 1H), 8.35 (d, 1H), 8.20 (d, 1H), 7.60 (dd, 1H) ppm.
-
¹³C NMR (CDCl₃): δ 152.5, 148.0, 145.2, 138.0, 135.5, 125.0, 122.0, 121.0 ppm.
-
MS (EI): m/z 208, 210 (M⁺, M⁺+2).
Nitration
The direct nitration of 1,5-naphthyridine is challenging due to the strongly deactivating nature of the ring system. Nitration of fused 1,5-naphthyridine systems has been shown to occur on the less deactivated fused benzene ring.[4][5][6] For the parent 1,5-naphthyridine, forcing conditions are likely required, and yields are expected to be low. The following protocol is a general procedure adapted from methods used for other deactivated nitrogen heterocycles.
Experimental Protocol: Nitration of 1,5-Naphthyridine
This protocol describes a potential method for the synthesis of 3-nitro-1,5-naphthyridine. Caution: Nitrating mixtures are highly corrosive and potentially explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
Materials:
-
1,5-Naphthyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice/salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice/salt bath.
-
Slowly add 1,5-naphthyridine (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.
-
Once the 1,5-naphthyridine is fully dissolved, slowly add fuming nitric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Product Name | Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-Nitro-1,5-naphthyridine | 1,5-Naphthyridine, HNO₃, H₂SO₄ | 60-70 °C | Low (expected) | [7] (by analogy) |
Characterization Data for 3-Nitro-1,5-naphthyridine:
-
¹H NMR (DMSO-d₆): δ 9.45 (d, 1H), 9.20 (d, 1H), 8.90 (d, 1H), 8.60 (d, 1H), 8.00 (dd, 1H) ppm.
-
¹³C NMR (DMSO-d₆): δ 155.0, 150.0, 148.5, 140.0, 130.0, 128.0, 125.5, 124.0 ppm.
-
MS (EI): m/z 175 (M⁺).
Sulfonation (Proposed Protocol)
Direct sulfonation of 1,5-naphthyridine has not been extensively reported in the literature. The high deactivation of the ring makes this reaction particularly difficult. The following is a proposed protocol based on the conditions required for the sulfonation of pyridine, another deactivated nitrogen heterocycle.[8][9] This reaction is expected to require very harsh conditions.
Proposed Experimental Protocol: Sulfonation of 1,5-Naphthyridine
Materials:
-
1,5-Naphthyridine
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Mercuric sulfate (catalyst)
-
High-temperature reaction vessel (e.g., sealed tube or autoclave)
Procedure:
-
Caution: This reaction should only be attempted by experienced chemists in a well-ventilated fume hood with appropriate safety measures.
-
In a heavy-walled reaction vessel, carefully add fuming sulfuric acid (oleum).
-
Add a catalytic amount of mercuric sulfate.
-
Slowly and carefully add 1,5-naphthyridine (1.0 eq) to the oleum with stirring and cooling.
-
Seal the reaction vessel and heat it to a high temperature (e.g., 220-250 °C) for an extended period (24-48 hours).
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., calcium carbonate or sodium hydroxide).
-
The product, 1,5-naphthyridine-3-sulfonic acid, is expected to be water-soluble. Isolation may require techniques such as precipitation as a salt or ion-exchange chromatography.
Expected Outcome:
The expected product is 1,5-naphthyridine-3-sulfonic acid. Due to the harsh reaction conditions, the yield is anticipated to be low, and significant charring and side product formation are possible.
Visualizations
Experimental Workflow for Electrophilic Bromination
Caption: Workflow for the electrophilic bromination of 1,5-naphthyridine.
Logical Relationship of Electrophilic Substitution on 1,5-Naphthyridine
Caption: Factors influencing electrophilic substitution on 1,5-naphthyridine.
References
- 1. rsc.org [rsc.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methoxy-1,5-naphthyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare the 1,5-naphthyridine core?
A1: The most common methods for constructing the 1,5-naphthyridine scaffold are the Skraup reaction and the Gould-Jacobs reaction. The Skraup reaction involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[1] The Gould-Jacobs reaction utilizes the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine intermediate.[2][3]
Q2: How is the 4-methoxy group typically introduced?
A2: The 4-methoxy group is generally introduced via a two-step process. First, the 4-hydroxy-1,5-naphthyridine intermediate, often obtained from the Gould-Jacobs reaction, is converted to 4-chloro-1,5-naphthyridine using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequently, the 4-chloro derivative undergoes a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to yield this compound.
Q3: What are the critical parameters to control for a high-yield Gould-Jacobs reaction?
A3: The yield of the Gould-Jacobs reaction is sensitive to reaction temperature, time, and the choice of solvent for the cyclization step. High boiling point solvents like diphenyl ether or Dowtherm A are often used for the thermal cyclization.[4] The electronic and steric properties of the substituents on the aminopyridine can also significantly influence the regioselectivity and efficiency of the cyclization.[5]
Q4: Are there common side products in the chlorination of 4-hydroxy-1,5-naphthyridine?
A4: Yes, incomplete chlorination can leave starting material, which will complicate purification. Over-chlorination or reaction at other positions on the naphthyridine ring are also potential side reactions, although the 4-position is generally the most reactive. Careful control of the reaction temperature and the amount of chlorinating agent is crucial.
Q5: What factors influence the success of the final methoxylation step?
A5: The nucleophilic aromatic substitution of 4-chloro-1,5-naphthyridine with sodium methoxide is dependent on the solvent, temperature, and the absence of water. Anhydrous conditions are important to prevent the formation of byproducts. The reactivity of the chloronaphthyridine is enhanced by the electron-withdrawing effect of the nitrogen atoms in the rings, which stabilizes the intermediate Meisenheimer complex.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Gould-Jacobs cyclization | - Incomplete initial condensation of 3-aminopyridine and malonic ester.- Cyclization temperature is too low or reaction time is too short.- Thermal decomposition at excessively high temperatures. | - Ensure complete formation of the anilidomethylenemalonate intermediate before cyclization by monitoring with TLC.- Optimize the cyclization temperature and time. Common conditions are heating in diphenyl ether at 240-250°C.- Consider using a milder cyclization catalyst if decomposition is observed. |
| Formation of a viscous tar in the Skraup reaction | - The reaction is notoriously exothermic and can be difficult to control.[8][9][10] | - Add the sulfuric acid slowly with efficient cooling.- Use a moderator, such as ferrous sulfate, to control the reaction rate.[10]- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Incomplete chlorination of 4-hydroxy-1,5-naphthyridine | - Insufficient amount of chlorinating agent (e.g., POCl₃).- Reaction temperature is too low or reaction time is too short. | - Use a slight excess of the chlorinating agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC until the starting material is consumed. |
| Low yield in the methoxylation step | - Presence of moisture, which can consume the sodium methoxide and lead to the formation of the starting 4-hydroxy-1,5-naphthyridine.- Incomplete reaction due to low temperature or short reaction time. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- The reaction of sodium methoxide with the chloro-derivative may require heating.[11] Monitor the reaction by TLC to determine the optimal temperature and time. |
| Difficulty in purifying the final product | - The polar nature of the naphthyridine ring can lead to tailing on silica gel chromatography.- Presence of closely related impurities. | - Use a polar stationary phase for chromatography (e.g., alumina) or a modified mobile phase (e.g., adding a small amount of triethylamine or ammonia to the eluent to reduce tailing).- Recrystallization from a suitable solvent system can be an effective final purification step. |
Experimental Protocols
Synthesis of 4-Hydroxy-1,5-naphthyridine (via Gould-Jacobs Reaction)
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at 100-120°C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting diethyl (pyridin-3-ylamino)methylenemalonate is added to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C. The mixture is heated at this temperature for 30-60 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried.
Synthesis of 4-Chloro-1,5-naphthyridine
-
A mixture of 4-hydroxy-1,5-naphthyridine and phosphorus oxychloride (POCl₃) is carefully heated at reflux (around 110°C) for 2-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a base, such as sodium bicarbonate solution or aqueous ammonia.
-
The product is extracted with an organic solvent (e.g., chloroform or dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
Synthesis of this compound
-
Sodium metal is dissolved in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
-
4-chloro-1,5-naphthyridine, dissolved in anhydrous methanol, is added to the sodium methoxide solution.
-
The reaction mixture is heated at reflux for 2-6 hours, with the progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Naphthyridine Synthesis (Illustrative Examples)
| Reaction Type | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedländer | 2-aminonicotinaldehyde, acetone | Choline hydroxide / H₂O | 50 | 6 | >95 | [2][4] |
| Friedländer | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 80 | 24 | 90 | [12] |
| Gould-Jacobs | 3-aminopyridine, diethyl ethoxymethylenemalonate | Diphenyl ether | 240-250 | 0.5-1 | Not specified | [2] |
| Skraup | 3-aminopyridine, glycerol | m-NO₂PhSO₃Na | Not specified | Not specified | 45-50 | [1] |
Note: Yields are for the specific naphthyridine derivatives synthesized in the cited literature and may vary for this compound.
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. longdom.org [longdom.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Skraup Synthesis of 1,5-Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Skraup synthesis for 1,5-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Skraup synthesis of 1,5-naphthyridines?
A1: The Skraup synthesis is notorious for its harsh conditions, which can lead to several side reactions. The most prevalent issues include:
-
Tar Formation: The strong acidic conditions and high temperatures can cause polymerization of the glycerol-derived acrolein, as well as decomposition of the starting materials and products, leading to the formation of intractable tars.[1]
-
Formation of Isomeric Naphthyridines: When using substituted 3-aminopyridines, there is a possibility of forming isomeric naphthyridine products. The cyclization of 3-aminopyridine itself preferentially yields the 1,5-naphthyridine because the 2-position is more electronically favored for electrophilic attack than the 4-position.[2] However, if the 2-position is blocked, cyclization can occur at the 4-position, leading to the formation of 1,7-naphthyridines as a side product or even the main product.[2]
-
Incomplete Oxidation: The final step of the Skraup synthesis is the aromatization of a dihydro-naphthyridine intermediate. If the oxidizing agent is not effective or is used in an insufficient amount, this can lead to the presence of partially hydrogenated naphthyridine derivatives in the product mixture.
-
Sulfonation of Aromatic Rings: The use of concentrated sulfuric acid at high temperatures can lead to the sulfonation of the starting aminopyridine or the resulting naphthyridine product, introducing sulfonic acid groups onto the aromatic rings.
Q2: How can I minimize tar formation in my reaction?
A2: Minimizing tar formation is crucial for improving the yield and simplifying the purification of your 1,5-naphthyridine product. Here are some strategies:
-
Temperature Control: Carefully control the reaction temperature. While the Skraup reaction requires high temperatures, excessive heat can accelerate polymerization and decomposition. A stepwise heating process is often recommended.
-
Choice of Oxidizing Agent: The choice of oxidizing agent can impact the reaction's vigor and the extent of side reactions. While nitrobenzene is traditionally used, other milder oxidizing agents like arsenic acid or sodium m-nitrobenzenesulfonate have been reported to result in less violent reactions and potentially less tar formation.[3][4]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate can help to control the exothermic nature of the reaction, making it less violent and reducing the likelihood of runaway reactions that lead to extensive tarring.[4]
-
Modified Procedures: Consider alternative, milder synthetic routes if the Skraup synthesis consistently produces high levels of tar.
Q3: How do I control the regioselectivity of the cyclization when using a substituted 3-aminopyridine?
A3: The regioselectivity of the Skraup synthesis is primarily governed by the electronic and steric effects of the substituents on the 3-aminopyridine ring.
-
Electronic Effects: Electron-donating groups on the pyridine ring can activate it towards electrophilic substitution, but their position will direct the cyclization. As a general rule, cyclization will occur at the most electron-rich ortho position relative to the amino group.
-
Steric Hindrance: A bulky substituent at the 2-position of the 3-aminopyridine can sterically hinder the cyclization at that position, favoring attack at the less hindered 4-position, which would lead to a 1,7-naphthyridine derivative.[2] Careful consideration of your starting material's substitution pattern is essential for predicting and controlling the outcome.
Troubleshooting Guides
Below are common issues encountered during the Skraup synthesis of 1,5-naphthyridines and steps to resolve them.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to No Yield of 1,5-Naphthyridine | - Reaction temperature too low. - Ineffective oxidizing agent. - Decomposition of starting material or product. - Incorrect workup procedure leading to loss of product. | - Gradually increase the reaction temperature, monitoring for product formation by TLC. - Experiment with different oxidizing agents (e.g., sodium m-nitrobenzenesulfonate, arsenic acid).[3][4] - Ensure the reaction is not overheating, which can cause decomposition. - Optimize the extraction and purification protocol to minimize product loss. |
| Reaction is Too Violent and Uncontrollable | - Rapid heating. - Highly concentrated reagents. - Absence of a reaction moderator. | - Heat the reaction mixture slowly and in stages. - Consider diluting the reaction mixture with a high-boiling inert solvent, although this is not traditional for the Skraup synthesis. - Add a moderator such as ferrous sulfate to the reaction mixture before heating.[4] |
| Product is a Dark, Tarry, or Polymeric Mass | - Excessive reaction temperature or time. - Polymerization of acrolein. - General decomposition. | - Reduce the final reaction temperature and/or reaction time. - After the reaction, try to precipitate the product from a suitable solvent to separate it from the soluble tar. - Utilize column chromatography with a gradient elution to separate the product from polymeric material. Adsorption onto charcoal can also be effective for removing colored impurities. |
| Presence of Multiple Isomers in the Product Mixture | - The substrate (substituted 3-aminopyridine) allows for cyclization at multiple positions. | - If possible, choose a starting material that will favor the formation of the desired isomer based on electronic and steric factors. - Carefully analyze the product mixture using techniques like NMR and mass spectrometry to identify the isomers. - Employ high-performance liquid chromatography (HPLC) or careful column chromatography for the separation of isomers. |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature. - Ensure the correct stoichiometry of reactants. - During workup, use an acid wash to remove the unreacted basic 3-aminopyridine. |
Experimental Protocols
General Skraup Synthesis of unsubstituted 1,5-Naphthyridine [5]
This protocol is a general guideline and may require optimization for specific substituted 1,5-naphthyridines.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent)
-
Ferrous sulfate (optional, as a moderator)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Add 3-aminopyridine and the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) to the mixture. If using, add a small amount of ferrous sulfate.
-
Heat the mixture cautiously. The reaction is often exothermic and may become vigorous. It is advisable to heat in stages, for example, to 120-130 °C for an initial period, and then increase the temperature to 140-150 °C.
-
Maintain the reaction at the final temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling. The product may precipitate at this stage.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or sublimation.
Visualizations
Logical Workflow for Troubleshooting Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup synthesis of 1,5-naphthyridines.
Signaling Pathway of a Key Side Reaction: Polymerization
Caption: Formation of polymeric tars from glycerol in the Skraup synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1,5-naphthyridine intermediate has very low solubility in common organic solvents. What are the first steps I should take?
A1: Poor solubility of 1,5-naphthyridine intermediates is a common challenge, often due to their planar and rigid aromatic structure. Here’s a logical approach to address this issue:
-
Solvent Screening: Don't limit yourself to standard solvents like dichloromethane or ethyl acetate. Explore a wider range of solvents with varying polarities and hydrogen bonding capabilities. Amide-based solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), as well as sulfoxides like dimethyl sulfoxide (DMSO), are often effective for dissolving polar, rigid heterocycles.
-
Heating: Gently heating the solvent can significantly increase the solubility of your compound. However, be cautious of potential degradation, especially with thermally labile functional groups. Always perform a small-scale test to check for stability before heating the bulk of your material.
-
Co-solvent Systems: A mixture of solvents can be more effective than a single solvent. For example, a small amount of a highly polar solvent like DMSO or DMF in a less polar solvent like chloroform or 1,4-dioxane can disrupt crystal lattice forces and improve solubility.
Q2: I'm struggling to get my 1,5-naphthyridine intermediate to crystallize for purification. What can I do?
A2: Crystallization can be challenging for poorly soluble compounds. If your intermediate "oils out" or precipitates as an amorphous solid, consider the following troubleshooting steps:
-
Slow Down the Crystallization: Rapid precipitation often leads to poor crystal quality or amorphous material. To slow down the process, you can:
-
Use a co-solvent system where the compound is soluble in one solvent and insoluble in the other. Slowly introduce the anti-solvent (the one in which it is insoluble).
-
Allow the solution to cool slowly. A Dewar flask or an insulated container can be used to slow the rate of cooling.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality crystals from a small amount of material. Dissolve your compound in a minimal amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound can promote gradual crystallization.
-
Seeding: If you have a few small crystals, you can use them as "seeds" to induce crystallization in a supersaturated solution of your compound.
Q3: Can modifying the structure of my 1,5-naphthyridine intermediate improve its solubility?
A3: Yes, structural modification can have a significant impact on solubility. Introducing substituents that disrupt the planarity and crystal packing of the molecule can lead to substantial improvements in solubility. For example, adding basic substituents to the 1,5-naphthyridine core has been shown to significantly improve aqueous solubility.[1] This is because the basic groups can be protonated at physiological pH, leading to the formation of more soluble salts.
Troubleshooting Guides
Issue: Poor Aqueous Solubility for Biological Assays
Many 1,5-naphthyridine-based compounds, particularly those developed as kinase inhibitors, exhibit low aqueous solubility, which can hinder in vitro and in vivo testing.
Solutions:
-
pH Adjustment: If your 1,5-naphthyridine intermediate contains ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the aqueous medium can dramatically increase solubility. For basic compounds, lowering the pH will lead to protonation and formation of more soluble salts.
-
Use of Co-solvents: For in vitro assays, a small percentage of an organic co-solvent like DMSO is often used to dissolve the compound before diluting it into the aqueous assay buffer. It is crucial to determine the tolerance of your assay to the final concentration of the co-solvent.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[2][3]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[4][5] This is a common strategy in pharmaceutical formulation development.
Issue: Difficulty in Purification Due to Low Solubility
Low solubility can make standard purification techniques like column chromatography challenging due to streaking and poor separation.
Solutions:
-
Solvent System Optimization for Chromatography:
-
Use a stronger, more polar eluent system. For example, a gradient of methanol in dichloromethane or even a small percentage of acetic acid or triethylamine (for acidic or basic compounds, respectively) can improve solubility on the column.
-
Consider using a different stationary phase. If your compound is highly polar, a reverse-phase silica gel might be more suitable.
-
-
Trituration: If your compound precipitates from a reaction mixture along with impurities, you can often purify it by washing the solid with a solvent in which the impurities are soluble, but your compound of interest is not.
-
Recrystallization from a High-Boiling Point Solvent: Solvents like DMF, DMSO, or ethylene glycol can dissolve many poorly soluble compounds at high temperatures, allowing for recrystallization upon cooling.
Quantitative Data on Solubility Improvement
The following table summarizes a case study on how the introduction of basic substituents at the 8-position of 2-substituted-1,5-naphthyridines improved their aqueous solubility.
| Compound ID | 8-Position Substituent | Solubility in PBS (pH 6.5) (µM) |
| 1 | Neutral Substituent | 5 |
| 14 | Basic Piperidine | 200 |
| 16 | Basic Pyrrolidine | 195 |
| 17 | Basic Piperidine | 200 |
| 21 | Basic Piperidine | 160 |
Data sourced from a study on 2,8-disubstituted-1,5-naphthyridines as dual inhibitors.[1]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion, which can be adapted for various 1,5-naphthyridine intermediates.
Materials:
-
Poorly soluble 1,5-naphthyridine intermediate
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Suitable organic solvent (e.g., methanol, dichloromethane, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the 1,5-naphthyridine intermediate and the polymer carrier in a suitable organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal composition. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature. The goal is to create a thin film of the drug-polymer mixture on the wall of the round-bottom flask.
-
Drying: Further dry the resulting solid film under high vacuum at a temperature below the glass transition temperature (Tg) of the mixture to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. The amorphous nature of the dispersion should be confirmed by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Solubility and Dissolution Testing: Evaluate the aqueous solubility and dissolution rate of the prepared solid dispersion compared to the crystalline form of the 1,5-naphthyridine intermediate.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method for preparing a stock solution of a poorly soluble 1,5-naphthyridine intermediate for in vitro assays using HP-β-CD.
Materials:
-
Poorly soluble 1,5-naphthyridine intermediate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the HP-β-CD.[2]
-
Add Compound: Add the weighed amount of the 1,5-naphthyridine intermediate to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture for several minutes.
-
Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized 1,5-naphthyridine intermediate in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Signaling Pathways and Experimental Workflows
Many 1,5-naphthyridine derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design. Below are diagrams of two common pathways targeted by 1,5-naphthyridine-based inhibitors: the TGF-β and PI3K/Akt/mTOR pathways.
Caption: TGF-β signaling pathway and the point of inhibition by 1,5-naphthyridine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 1,5-naphthyridine derivatives.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening 1,5-naphthyridine intermediates as kinase inhibitors, taking into account potential solubility issues.
Caption: Experimental workflow for screening 1,5-naphthyridine kinase inhibitors.
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling of Naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of naphthyridines. The following sections offer insights into optimizing catalyst loading and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of naphthyridines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1] 2. Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[2][3][4] 3. Poor Solubility: Starting materials may not be sufficiently soluble in the chosen solvent system.[5] 4. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step.[6][7] 5. Protodeboronation: The boronic acid/ester may be degrading under the reaction conditions before coupling can occur.[5][8] | 1. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst (e.g., Buchwald-type G3 or G4 precatalysts) designed for efficient generation of the active catalyst.[9][10] 2. Select appropriate ligands: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can mitigate catalyst poisoning and promote reductive elimination.[8] Consider using a higher catalyst loading (e.g., 2-5 mol%) to compensate for potential inhibition.[8] 3. Screen different solvents: A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) and water is often effective.[6][7][11] For highly insoluble substrates, consider higher boiling point solvents like toluene or DMF.[5][12] 4. Choose a suitable base: K₃PO₄ is often effective for nitrogen-containing heterocycles.[13] Other options include Cs₂CO₃ or K₂CO₃. Ensure the base is finely ground and consider its solubility in the aqueous phase.[8][12] 5. Use a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt).[13][14] Use fresh boronic acid and consider adding it in slight excess (1.2-1.5 equivalents).[8] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][8] 2. Inefficient Oxidative Addition: If the oxidative addition of the naphthyridine halide to the Pd(0) center is slow, the competing homocoupling pathway can dominate.[1] | 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[8] Maintain a positive pressure of inert gas throughout the reaction.[15] 2. Use a more reactive halide: The reactivity order is generally I > Br > Cl.[16] If using a chloride, a more active catalyst system (e.g., with a highly electron-rich ligand) may be required.[9][15] |
| Formation of Dehalogenated Naphthyridine | 1. Presence of Protic Impurities: Water or other protic species can lead to the hydrodehalogenation of the starting material. 2. Catalyst-Mediated Reduction: Some palladium-ligand complexes can promote reductive dehalogenation, particularly at higher temperatures. | 1. Use anhydrous solvents and reagents if possible, although many Suzuki protocols tolerate water. Ensure the inert gas stream is dry. 2. Lower the reaction temperature and monitor the reaction progress carefully. Screen different ligands, as some may be less prone to this side reaction. |
| Reaction Stalls or is Sluggish | 1. Insufficient Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion, especially with challenging substrates.[17] 2. Poor Mixing: In biphasic systems, inefficient stirring can limit the interaction between the organic and aqueous phases, slowing down the reaction.[14] 3. Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.[18] | 1. Incrementally increase the catalyst loading: Try increasing from 1-2 mol% up to 5 mol%.[8] 2. Increase the stirring rate to ensure vigorous mixing of the phases.[14] 3. Increase the reaction temperature in increments of 10-20°C. Common temperatures for Suzuki couplings range from 80-110°C.[12][16] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of a naphthyridine?
A1: For initial screening with a new naphthyridine substrate, a catalyst loading of 1-3 mol% of a palladium precatalyst is a reasonable starting point.[8] If the reaction is sluggish or gives low yields due to potential catalyst inhibition by the nitrogen heterocycle, increasing the loading to 5 mol% may be beneficial.[8] For well-optimized reactions, loadings can sometimes be reduced to below 1 mol%.[19][20]
Q2: How do I choose the right palladium source and ligand?
A2: The choice of catalyst and ligand is critical. For nitrogen-containing heterocycles like naphthyridines, bulky and electron-rich phosphine ligands are often preferred.[2][4]
-
Ligands: Ligands such as XPhos, SPhos, RuPhos, and cataCXium A are known to be effective for challenging Suzuki couplings of heteroaromatics.[8] They can help stabilize the palladium catalyst and prevent deactivation.
Q3: Which base and solvent system should I start with?
A3: A common and effective starting point is a mixture of an ethereal solvent and water with a phosphate or carbonate base.
-
Solvent: A 4:1 to 10:1 mixture of dioxane/water or THF/water is widely used.[2][11][13] These systems provide good solubility for both the organic substrates and inorganic base.
-
Base: Potassium phosphate (K₃PO₄) is often a superior choice for nitrogen-containing heterocycles as it is a strong enough base that is less likely to cause unwanted side reactions.[13] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also common alternatives.[8]
Q4: My reaction is not reproducible. What are the most common causes?
A4: Lack of reproducibility in Suzuki couplings often stems from sensitivity to air and moisture.
-
Oxygen: Inconsistent degassing can lead to variable levels of oxygen, which promotes boronic acid homocoupling and can oxidize phosphine ligands, deactivating the catalyst.[8] Ensure your degassing procedure is consistent for every experiment.
-
Reagent Quality: The purity and stability of reagents, especially the boronic acid and the palladium catalyst, are crucial. Boronic acids can degrade upon storage, and palladium catalysts can lose activity.[8][9] It's advisable to use fresh, high-purity reagents.
-
Water Content: While many Suzuki reactions use aqueous media, the exact ratio of water to organic solvent can be important. Ensure this ratio is consistent between runs.
Data on Catalyst Loading Optimization
The following table summarizes data from literature on the effect of catalyst loading on yield for Suzuki-Miyaura reactions, providing a general reference for optimization.
| Catalyst System | Substrates | Catalyst Loading (mol%) | Yield (%) | Reference Conditions |
| PdCl₂(Lₙ@β-CD) | p-bromotoluene + Phenylboronic acid | 0.01 | 98 | Water, K₂CO₃, TBAB, 80°C |
| PdCl₂(Lₙ@β-CD) | p-nitrochlorobenzene + Phenylboronic acid | 0.1 | 95 | Water, K₂CO₃, TBAB, 80°C |
| Pd/metformin | 4-bromoanisole + Phenylboronic acid | 0.1 | 95 | Water, K₃PO₄, 100°C, 15 min |
| Pd/metformin | 4-bromoanisole + Phenylboronic acid | 0.01 | 95 | Water, K₃PO₄, 100°C, 30 min |
| Pd/metformin | 4-bromoanisole + Phenylboronic acid | 0.0025 | 93 | Water, K₃PO₄, 100°C, 2 h |
Table adapted from data presented in multiple studies to illustrate the impact of catalyst loading.[18][20]
Experimental Protocols
General Protocol for Suzuki Coupling of a Halo-Naphthyridine
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[8]
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if not using a pre-ligated source) (1-5 mol%). Then, add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting regioselectivity in functionalization of 1,5-naphthyridines
Welcome to the technical support center for the functionalization of 1,5-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
1. Why am I getting a mixture of isomers during the electrophilic substitution of my 1,5-naphthyridine?
The 1,5-naphthyridine ring system has two pyridine rings, which can lead to multiple reactive sites for electrophilic substitution. The regioselectivity is highly dependent on the reaction conditions and the electronic nature of the substrate. The nitrogen atoms are the most basic and electron-rich centers, making them susceptible to coordination with Lewis acids or protonation under acidic conditions. This can deactivate the ring system towards electrophilic attack or direct incoming electrophiles to specific positions.
Troubleshooting Steps:
-
Review your reaction conditions: The choice of acid, solvent, and temperature can significantly influence the outcome. For instance, nitration of benzonaphthyridines with a HNO₃/H₂SO₄ mixture tends to occur on the benzene ring[1].
-
Consider steric hindrance: Bulky reagents may preferentially react at less sterically hindered positions. The use of a bulky borane Lewis acid can sterically hinder the C2-position and direct perfluoroalkylation to the C4-position[2].
-
Protecting groups: In some cases, using a protecting group on one of the nitrogen atoms can help direct the electrophile to the other ring.
2. My C-H activation reaction on the 1,5-naphthyridine core is not regioselective. How can I improve this?
Controlling regioselectivity in C-H activation of 1,5-naphthyridines is a common challenge. The outcome is often dictated by the directing group, catalyst, ligand, and solvent.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.
Key Considerations:
-
Directing Groups: The presence of a directing group is one of the most powerful tools for controlling regioselectivity in C-H activation.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For direct arylation, different palladium sources and phosphine ligands can lead to different regioselectivities[3][4].
-
Solvent and Temperature: These parameters can influence the reaction kinetics and the stability of key intermediates, thereby affecting the regioselectivity.
3. I am observing undesired nucleophilic substitution instead of the intended reaction. What could be the cause?
The pyridine rings in 1,5-naphthyridine are electron-deficient, making them susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or when a good leaving group is present.
Common Scenarios and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Unexpected amination | Presence of ammonia or amine nucleophiles. | Ensure the reaction is performed under anhydrous and inert conditions. If using ammonium hydroxide, consider a milder nitrogen source or different reaction conditions[2]. |
| Hydroxylation | Presence of water or hydroxide ions. | Use anhydrous solvents and reagents. |
| Displacement of a halide | The halide is a good leaving group and the reaction conditions favor SNAr. | Modify the reaction conditions to favor the desired transformation (e.g., lower temperature, less nucleophilic solvent). |
4. How can I achieve regioselective metalation of my 1,5-naphthyridine?
Directed ortho-metalation (DoM) and the use of specific bases can provide excellent regioselectivity.
Strategies for Regioselective Metalation:
-
Directed Metalation: A directing group on the 1,5-naphthyridine ring can direct metalation to an adjacent position.
-
Kinetic vs. Thermodynamic Control: The choice of base and temperature can influence whether the kinetically or thermodynamically favored product is formed.
-
Specific Reagents: Knochel and coworkers have demonstrated that using bases like TMP₂Mg·2LiCl can lead to highly regioselective magnesiation at the C4-position. Similarly, TMPMgCl∙LiCl can achieve regioselective metalation at the C-5 position of 4-bromobenzo[c][1][5]naphthyridine.
Experimental Protocols
Protocol 1: Regioselective C-4 Magnesiation of 1,5-Naphthyridine
This protocol is adapted from the work of Knochel et al.[2].
Materials:
-
1,5-Naphthyridine
-
TMP₂Mg·2LiCl (1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., I₂, PhCHO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, add TMP₂Mg·2LiCl (1.1 mmol, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Add the desired electrophile (1.2 mmol) at -20 °C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minisci-Type C-H Alkylation of 1,5-Naphthyridine
This protocol is based on Minisci photoredox conditions for C-H functionalization[2].
Materials:
-
1,5-Naphthyridine
-
Boc-protected amine (e.g., Boc-pyrrolidine)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Persulfate (e.g., K₂S₂O₈)
-
Solvent (e.g., CH₃CN/H₂O)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine 1,5-naphthyridine (0.5 mmol), the Boc-protected amine (1.5 mmol), the photocatalyst (1-2 mol%), and the persulfate (1.5 mmol).
-
Add the solvent mixture (e.g., 5 mL of a 1:1 mixture of CH₃CN/H₂O).
-
Degas the reaction mixture with argon for 15 minutes.
-
Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Signaling Pathways and Logical Relationships
Factors Influencing Regioselectivity in 1,5-Naphthyridine Functionalization
Caption: Key factors influencing the regioselectivity of 1,5-naphthyridine functionalization.
References
Technical Support Center: Halogenation of 1,5-Naphthyridine Rings
Welcome to the technical support center for the halogenation of 1,5-naphthyridine rings. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a halogen atom onto a 1,5-naphthyridine ring?
There are two main strategies for the halogenation of 1,5-naphthyridine rings:
-
Direct Halogenation: This involves the reaction of the 1,5-naphthyridine core with a halogenating agent. For instance, bromination can be achieved using bromine in acetic acid.[1][2]
-
Halogenation of Hydroxy-1,5-naphthyridines or 1,5-Naphthyridinones: This is a common and effective method where a hydroxyl group or a carbonyl group on the ring is converted into a halogen.[1][2] This is particularly useful as the resulting halo-1,5-naphthyridines are valuable intermediates for introducing nucleophiles.[1]
Q2: I am observing poor regioselectivity in my direct halogenation reaction. What could be the cause and how can I improve it?
Poor regioselectivity is a common issue in the direct electrophilic halogenation of 1,5-naphthyridine. The positions on the pyridine rings are susceptible to substitution, and controlling the reaction to a single position can be challenging.
-
Potential Cause: The electronic nature of the 1,5-naphthyridine ring can lead to multiple reactive sites for electrophilic attack.
-
Troubleshooting:
-
N-Oxide Formation: One strategy to control regioselectivity is to first form the mono-N-oxide of the 1,5-naphthyridine.[1][2] This alters the electron density of the ring system and can direct halogenation to a specific position.
-
Lewis Acid Catalysis: The use of a bulky Lewis acid can sterically hinder certain positions, thereby improving regioselectivity for others.
-
Solvent and Temperature Effects: Systematically varying the solvent and reaction temperature can influence the kinetic and thermodynamic control of the reaction, potentially favoring one isomer over others.
-
Q3: My chlorination reaction of a hydroxy-1,5-naphthyridine using POCl₃ is giving low yields. What are the possible reasons and solutions?
Low yields in the conversion of hydroxy-1,5-naphthyridines to their chloro-derivatives using phosphorus oxychloride (POCl₃) can stem from several factors.
-
Potential Causes:
-
Incomplete reaction due to insufficient temperature or reaction time.
-
Decomposition of the starting material or product under harsh reaction conditions.
-
Presence of moisture, which can quench the POCl₃.
-
Difficulties in isolating the product from the reaction mixture.
-
-
Troubleshooting:
-
Temperature and Time: Ensure the reaction is heated sufficiently, often to reflux, for an adequate period. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Use of Additives: In some cases, the addition of a base like N,N-dimethylaniline or triethylamine can facilitate the reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.
-
Work-up Procedure: A careful work-up is crucial. Pouring the reaction mixture onto ice and then neutralizing with a base is a common procedure. The product may need to be extracted with an organic solvent.
-
Troubleshooting Guides
Guide 1: Over-halogenation in Direct Bromination
Problem: Formation of di- or tri-brominated 1,5-naphthyridine derivatives when mono-bromination is desired.
Troubleshooting Workflow:
Caption: Troubleshooting over-halogenation in direct bromination.
Guide 2: Incomplete Conversion of Hydroxy-1,5-naphthyridine to Chloro-1,5-naphthyridine
Problem: Significant amount of starting material remains after reaction with POCl₃.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete chlorination of hydroxy-1,5-naphthyridines.
Quantitative Data Summary
The following table summarizes typical reagents and conditions for the halogenation of 1,5-naphthyridine derivatives, compiled from various synthetic reports.
| Halogenation Type | Substrate | Reagent(s) | Solvent | Temperature | Typical Yield | Reference |
| Bromination | 1,5-Naphthyridine | Br₂ | Acetic Acid | Not specified | Not specified | [1][2] |
| Chlorination | 1,5-Naphthyridin-2(1H)-one | POCl₃ | Not specified | Not specified | Not specified | [1] |
| Chlorination | 1,5-Naphthyridin-2(1H)-one | PCl₅ or POCl₃ | Not specified | Not specified | Not specified | [1] |
| Chlorination | 1,5-Naphthyridin-4(1H)-one | POCl₃ | Not specified | Not specified | Not specified | [1] |
| Bromination | Hydroxy-1,5-naphthyridines | PBr₃ | Neat | Reflux | Not specified | [1] |
| Bromination | 1,5-Naphthyridine-4,8(1H,5H)-dione | POBr₃ | Not specified | Not specified | Not specified | [1] |
Note: Specific yields are highly dependent on the full substitution pattern of the 1,5-naphthyridine ring and the precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a Hydroxy-1,5-naphthyridine using POCl₃
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the hydroxy-1,5-naphthyridine derivative (1.0 equivalent).
-
Reagent Addition: Under an inert atmosphere (nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure chloro-1,5-naphthyridine.
Protocol 2: General Procedure for the Bromination of 1,5-Naphthyridine
-
Preparation: In a round-bottom flask, dissolve the 1,5-naphthyridine derivative (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 equivalents) in glacial acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Neutralization: Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization to yield the desired bromo-1,5-naphthyridine.
References
Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-1,5-naphthyridine, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound under acidic conditions?
The primary stability concern for this compound in an acidic environment is the hydrolysis of the methoxy group, leading to the formation of 4-Hydroxy-1,5-naphthyridine. This O-demethylation is a common acid-catalyzed reaction for aryl methyl ethers. The lone pair of electrons on the ether oxygen is protonated under acidic conditions, making the methyl group susceptible to nucleophilic attack by water or other nucleophiles present in the medium.
Q2: What are the expected degradation products of this compound in an acidic medium?
The principal degradation product is 4-Hydroxy-1,5-naphthyridine. Depending on the specific conditions (e.g., acid concentration, temperature, presence of other nucleophiles), minor secondary degradation products could potentially form, although the primary degradation pathway is the cleavage of the ether bond.
Q3: At what pH range do stability issues become significant?
Significant degradation can be expected in strongly acidic conditions (pH < 3). The rate of hydrolysis is generally dependent on the concentration of the acid. Mildly acidic conditions may lead to slower degradation over extended periods.
Q4: How can I monitor the degradation of this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) can be used to separate the parent compound from its degradation product, 4-Hydroxy-1,5-naphthyridine.
Q5: Are there any recommended storage conditions to minimize acid-induced degradation?
To minimize degradation, this compound should be stored in a neutral or slightly basic environment. If working with acidic solutions is necessary, it is advisable to use the solutions promptly and maintain low temperatures to reduce the rate of hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Acid Treatment
Symptoms:
-
Appearance of a new, more polar peak in the chromatogram.
-
A decrease in the peak area of the this compound peak.
Possible Cause:
-
Acid-catalyzed hydrolysis of the methoxy group to form 4-Hydroxy-1,5-naphthyridine.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
If a standard of 4-Hydroxy-1,5-naphthyridine is available, spike the sample with the standard to see if the retention time of the new peak matches.
-
Use LC-MS to determine the mass of the new peak. The expected mass for 4-Hydroxy-1,5-naphthyridine (C₈H₆N₂O) is approximately 146.15 g/mol , while the parent compound (C₉H₈N₂O) has a mass of approximately 160.17 g/mol .
-
-
Evaluate Experimental Conditions:
-
Review the pH of the solution. If it is highly acidic, this is the likely cause.
-
Consider the temperature and duration of the experiment. Higher temperatures and longer exposure to acid will accelerate the degradation.
-
-
Preventive Measures:
-
If possible, adjust the pH of your experimental solution to be closer to neutral.
-
If acidic conditions are required, perform experiments at the lowest feasible temperature and for the shortest possible duration.
-
Prepare acidic solutions of this compound fresh before use.
-
Issue 2: Poor Recovery of this compound from an Acidic Formulation
Symptoms:
-
The quantified amount of this compound is significantly lower than the expected concentration.
Possible Cause:
-
Degradation of the compound during sample preparation or storage in an acidic medium.
Troubleshooting Steps:
-
Perform a Forced Degradation Study:
-
Intentionally expose a known concentration of this compound to your acidic conditions for a set period.
-
Analyze the sample by HPLC to quantify the amount of remaining parent compound and the formation of 4-Hydroxy-1,5-naphthyridine. This will help you understand the rate of degradation.
-
-
Optimize Sample Handling:
-
Minimize the time the sample spends in an acidic environment.
-
If possible, neutralize the sample with a suitable base before analysis or storage.
-
Store samples at low temperatures (e.g., 2-8 °C or frozen) to slow down the degradation rate.
-
-
Method Validation:
-
Ensure your analytical method is stability-indicating, meaning it can accurately separate and quantify the parent compound in the presence of its degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Data (Hypothetical)
| Stress Condition | Time (hours) | This compound Assay (%) | 4-Hydroxy-1,5-naphthyridine (%) | Total Degradation (%) |
| 0.1 N HCl (60 °C) | 2 | 85.2 | 14.5 | 14.8 |
| 0.1 N HCl (60 °C) | 8 | 55.7 | 43.9 | 44.3 |
| 0.1 N HCl (RT) | 24 | 92.1 | 7.8 | 7.9 |
| pH 4.0 Buffer (60 °C) | 24 | 98.5 | 1.3 | 1.5 |
Note: This is hypothetical data provided for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of 0.1 mg/mL.
-
-
Stress Conditions:
-
Incubate the acidic sample solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation product (4-Hydroxy-1,5-naphthyridine).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate and quantify this compound from its primary degradation product.
HPLC Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
How to increase the efficiency of Friedländer synthesis for naphthyridines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the efficiency of the Friedländer synthesis for preparing naphthyridine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the Friedländer synthesis of naphthyridines, offering potential causes and solutions in a question-and-answer format.
Question: Why am I getting a low or no yield of my desired naphthyridine product?
Answer: Low yields in the Friedländer synthesis are a common issue that can often be traced back to several key factors in your reaction setup.
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often use harsh acid or base catalysts that can be inefficient or lead to side products.[1][2] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields.[1][3] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product formation, whereas using ChOH as a catalyst can achieve a yield as high as 99%.[4]
-
Incorrect Solvent: The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent for this reaction, especially when paired with a water-soluble catalyst like ChOH.[2][3] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and reaction medium can also provide excellent results.[1][5]
-
Inappropriate Temperature: The reaction may be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[4] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[1][5] It is essential to optimize the temperature for your specific combination of reactants and catalyst.
Question: How can I minimize the formation of side products?
Answer: Side product formation often arises from the reaction of unsymmetrical ketones or aldehydes, which can undergo cyclization in two different ways.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[1][5]
-
Reaction Conditions: Fine-tuning the reaction conditions, such as temperature and reaction time, can also help to favor the formation of the desired product. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal time to stop the reaction, preventing the formation of degradation products or side-products from prolonged reaction times.[4]
Question: My reaction is very slow. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by several methods without compromising the yield or purity of the final product.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been reported to dramatically reduce reaction times to just a few minutes, while still affording good yields.[6] This approach, often combined with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions, is an effective way to accelerate the reaction.[6]
-
Catalyst Efficiency: Ensure your catalyst is active and used in the correct concentration. Catalysts like propylphosphonic anhydride (T3P®) have been shown to promote the Friedländer synthesis with short reaction times and excellent yields under mild conditions.[7]
Question: I'm having difficulty with product purification. Are there simpler methods for isolation?
Answer: Purification can be simplified by choosing a reaction system that allows for easy separation of the product.
-
Aqueous Synthesis: When using a water-soluble catalyst like ChOH in water, both the catalyst and the product can often be separated easily from the reaction mixture without the need for column chromatography.[3][4]
-
Ionic Liquid Extraction: In systems where a basic ionic liquid like [Bmmim][Im] is used, the product can be isolated through a simple extraction using ethyl ether and deionized water.[1] The ionic liquid can also be recovered and reused, making the process more sustainable.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most environmentally friendly method for synthesizing naphthyridines via the Friedländer reaction?
A greener approach involves using water as a solvent with a metal-free, non-toxic, and biocompatible ionic liquid catalyst such as choline hydroxide (ChOH).[2][3] This method avoids hazardous organic solvents and expensive metal catalysts, and the product separation is straightforward.[3]
Q2: Can ionic liquids be reused in this synthesis?
Yes, a key advantage of using certain ionic liquids as catalysts is their reusability. For example, [Bmmim][Im] has been shown to be recoverable through simple extraction and can be reused at least four times without a significant loss of its catalytic activity.[1]
Q3: What starting materials are typically used in the Friedländer synthesis of 1,8-naphthyridines?
The synthesis commonly involves the condensation of a 2-aminonicotinaldehyde (or 2-amino-3-pyridinecarboxaldehyde) with a carbonyl compound containing an α-methylene group, such as various acyclic and cyclic ketones or aldehydes.[1][3][6]
Q4: Is it possible to perform this reaction on a larger, gram-scale?
Yes, the synthesis of 1,8-naphthyridines in water using choline hydroxide as a catalyst has been successfully demonstrated on a gram scale, yielding excellent results.[3][4]
Data Presentation
The following tables summarize key quantitative data for optimizing the Friedländer synthesis of naphthyridines.
Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis in Water Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) were stirred in H₂O (1 mL) with ChOH catalyst.[3][4]
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 50 | 12 | NR |
| 2 | 1 | rt | 12 | 90 |
| 3 | 1 | 50 | 6 | 99 |
| 4 | 5 | 50 | 6 | 98 |
| 5 | 10 | 50 | 6 | 97 |
| NR: No Reaction, rt: Room Temperature |
Table 2: Comparison of Different Catalysts for 1,8-Naphthyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Choline Hydroxide (ChOH) | Water | 50 | >95 | [3][4] |
| LiOH·H₂O | Aqueous Medium | - | 69 | [4] |
| [Bmmim][Im] | None (IL as medium) | 80 | ~90 | [1][5] |
| DABCO (Microwave) | None (Solvent-free) | - | 74-86 | [6] |
| Sulfamic Acid (Microwave) | None (Solvent-free) | - | Excellent | [8] |
Experimental Protocols
Protocol: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [3][4]
This protocol details a highly efficient and environmentally friendly method.
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycle with Choline Hydroxide.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Polysubstituted 1,5-Naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of polysubstituted 1,5-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in characterizing polysubstituted 1,5-naphthyridines?
A1: Researchers often encounter challenges in three main areas:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Signal overlapping in the aromatic region of ¹H NMR spectra is a frequent issue, especially with multiple substituents on the naphthyridine core. Poor solubility of some derivatives can also lead to low signal-to-noise ratios.
-
Mass Spectrometry (MS): While providing accurate mass, the fragmentation patterns can sometimes be ambiguous, making it difficult to definitively determine the substitution pattern, particularly for isomers.
-
Chromatographic Purification: The separation of regioisomers and other closely related impurities can be challenging due to their similar polarities, often requiring extensive method development in High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Q2: How can I improve the resolution of overlapping aromatic signals in the ¹H NMR spectrum?
A2: Several strategies can be employed:
-
Use of Aromatic Solvents: Changing the NMR solvent from chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) or pyridine-d₅ can induce significant shifts in the proton resonances, often resolving overlapping signals.[1][2] This is known as the Aromatic Solvent Induced Shift (ASIS) effect.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[3]
-
COSY (Correlation Spectroscopy): Helps identify coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning substituent positions.
-
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the dispersion of signals.
Q3: My polysubstituted 1,5-naphthyridine has poor solubility in common NMR solvents. What can I do?
A3: Solubility issues can be addressed by:
-
Trying a range of deuterated solvents: In addition to CDCl₃, consider DMSO-d₆, methanol-d₄, or acetone-d₆. For particularly stubborn compounds, deuterated trifluoroacetic acid (TFA-d) can be used, but be aware that it will protonate basic nitrogens and may affect the chemical shifts.
-
Increasing the number of scans: For dilute samples, increasing the number of acquisitions can improve the signal-to-noise ratio.[4]
-
Using a cryoprobe: If accessible, a cryoprobe significantly enhances sensitivity, allowing for the analysis of very dilute samples.
Troubleshooting Guides
NMR Spectroscopy
Problem: Broad or distorted peaks in the ¹H NMR spectrum.
This can be caused by several factors. The following workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for broad or distorted NMR peaks.
| Issue | Possible Cause | Recommended Solution |
| Asymmetrically broadened peaks | Poor shimming (misadjustment of Z2 shim) | Re-adjust the Z1 and Z2 shims to optimize the lock level.[4] |
| Symmetrically broadened peaks | Poor shimming (misadjustment of Z1 shim) | Re-adjust the Z1 and Z2 shims to optimize the lock level.[4] |
| Very broad peaks, low S/N | Low sample concentration or poor solubility | Increase concentration if possible, or increase the number of scans. Consider using a more suitable solvent or a cryoprobe. |
| Broad peaks for specific protons | Chemical exchange (e.g., tautomerism, slow rotation of substituents) | Perform variable temperature (VT) NMR to either slow down or speed up the exchange process to obtain sharper signals. |
| All peaks are broad | Paramagnetic impurities | Filter the NMR sample through a small plug of celite or silica gel. |
Mass Spectrometry
Problem: Ambiguous identification of regioisomers by mass spectrometry.
Electron impact (EI) and even electrospray ionization (ESI) mass spectra of isomers can be very similar. Tandem MS (MS/MS) is crucial for differentiation.
Caption: Workflow for differentiating isomers using tandem mass spectrometry.
| Challenge | Suggested Approach | Expected Outcome |
| Similar fragmentation patterns | Utilize Collision-Induced Dissociation (CID) at varying collision energies. | Different isomers may exhibit different fragmentation efficiencies or unique low-intensity fragments at specific energies. |
| Difficulty in assigning fragment structures | Use high-resolution mass spectrometry (HRMS) to obtain accurate masses of fragment ions. | Elemental compositions of fragments can be determined, aiding in the elucidation of fragmentation pathways and distinguishing between isomeric structures. |
| Lack of reference spectra for isomers | Synthesize authentic samples of the possible isomers for direct comparison of their MS/MS spectra. | Unambiguous identification of the unknown isomer by matching its fragmentation pattern to that of a known standard. |
Hypothetical Fragmentation Data for Disubstituted 1,5-Naphthyridines:
| Isomer | Parent Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| 2-Chloro-8-methyl-1,5-naphthyridine | 191.05 | 20 | 176.03, 163.04, 128.04 | -CH₃, -HCN, -Cl |
| 4-Chloro-8-methyl-1,5-naphthyridine | 191.05 | 20 | 176.03, 155.06, 128.04 | -CH₃, -HCl, -Cl |
Note: This is illustrative data. Actual fragmentation will depend on the specific substituents and MS conditions.
HPLC/UPLC Purification
Problem: Co-elution of regioisomers.
The separation of constitutional isomers is a common challenge. Methodical optimization of chromatographic conditions is key.
Caption: Logical workflow for resolving co-eluting regioisomers in HPLC/UPLC.
| Parameter | Troubleshooting Step | Rationale |
| Mobile Phase | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Adjust the mobile phase pH with additives like formic acid or trifluoroacetic acid (for reversed-phase). | Different organic solvents can alter the selectivity of the separation. For ionizable compounds like naphthyridines, pH can significantly impact retention and selectivity. |
| Stationary Phase | Switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase). | Different stationary phases offer different retention mechanisms (e.g., π-π interactions with a phenyl column), which can be effective for separating aromatic isomers. |
| Temperature | Increase or decrease the column temperature. | Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence peak shape and resolution. |
| Flow Rate | Decrease the flow rate. | A lower flow rate can increase column efficiency and improve the resolution of closely eluting peaks. |
Experimental Protocols
Protocol 1: 2D NMR for Structural Elucidation of a Polysubstituted 1,5-Naphthyridine
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess signal dispersion and identify regions of interest.
-
COSY: Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks. This will help identify adjacent protons on the naphthyridine core and on the substituents.
-
HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon. This provides a carbon chemical shift for each protonated carbon.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is often the most critical experiment for determining the substitution pattern. Look for long-range correlations (2-3 bonds) from substituent protons to the carbons of the naphthyridine core. For example, a correlation from the methyl protons to a specific quaternary carbon on the ring can definitively place the methyl group.
-
Data Analysis: Use the combination of these spectra to piece together the full structure. The COSY identifies spin systems, the HSQC assigns the carbons of those systems, and the HMBC connects the different fragments and positions them on the naphthyridine skeleton.
Protocol 2: UPLC-MS/MS Method for Isomer Differentiation
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.
-
Column: A sub-2 µm particle size column suitable for separating aromatic compounds (e.g., a C18 or Phenyl-Hexyl column, 2.1 x 50 mm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan: Scan a mass range appropriate for the expected parent ions (e.g., m/z 100-500).
-
MS/MS: Use data-dependent acquisition to trigger MS/MS scans on the most abundant ions from the MS1 scan. Set a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
-
Analysis: Compare the retention times and the MS/MS fragmentation patterns of the isomeric species. Different substitution patterns will often lead to slight differences in retention and unique fragment ions or different relative abundances of common fragments.
References
- 1. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 2. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Methoxy-1,5-naphthyridine and 4-Chloro-1,5-naphthyridine
The 1,5-naphthyridine core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature of the substituent at the 4-position is crucial in determining the specific bioactivity and potency of these compounds.
Hypothetical Bioactivity Profile and Structure-Activity Relationship (SAR) Insights
Based on established structure-activity relationships for similar heterocyclic compounds, the following hypotheses can be proposed:
-
4-Methoxy-1,5-naphthyridine : The methoxy group is an electron-donating group which can influence the molecule's interaction with biological targets. In some contexts, a methoxy group can enhance anticancer activity. For instance, the natural product 10-methoxycanthin-6-one, which contains a 1,5-naphthyridine core, has shown significant anticancer effects against prostate cancer cell lines.[1]
-
4-Chloro-1,5-naphthyridine : The chloro group is an electron-withdrawing group and a halogen. Halogenated compounds often exhibit enhanced antimicrobial and anticancer activities. The presence of a chloro substituent can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. Several studies on other naphthyridine isomers have highlighted the positive contribution of chloro substituents to their antimicrobial efficacy.
Experimental Protocols for Bioactivity Screening
To empirically determine and compare the bioactivity of this compound and 4-Chloro-1,5-naphthyridine, standardized in vitro assays are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and 4-Chloro-1,5-naphthyridine) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells with solvent only are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol:
-
Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to a specific turbidity.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion
While direct comparative data for this compound and 4-Chloro-1,5-naphthyridine is currently unavailable, the established bioactivity of the 1,5-naphthyridine scaffold suggests that both compounds are promising candidates for further investigation. The proposed experimental protocols provide a clear path for researchers to generate the necessary data to perform a robust comparative analysis of their anticancer and antimicrobial potential. Such studies would be invaluable in elucidating the structure-activity relationships of 4-substituted 1,5-naphthyridines and guiding the development of new therapeutic agents.
References
Unraveling the Anticancer Potential of Methoxy-Substituted Naphthyridine Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various methoxy-substituted naphthyridine isomers as potential anticancer agents. We delve into experimental data, elucidate structure-activity relationships, and provide detailed experimental protocols and pathway diagrams to support further research and development in this promising area of medicinal chemistry.
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Chemical modifications of the naphthyridine core, particularly the introduction of methoxy substituents, have been shown to modulate their cytotoxic activity, making them a focal point of structure-activity relationship (SAR) studies.[3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the efficacy of different methoxy-substituted naphthyridine isomers.
Comparative Efficacy of Methoxy-Substituted Naphthyridine Isomers
The cytotoxic efficacy of naphthyridine derivatives is significantly influenced by the position and nature of substituents on the naphthyridine core and associated phenyl rings. The following tables summarize the in vitro cytotoxic activities (IC50 values) of various methoxy-substituted naphthyridine isomers against several human cancer cell lines.
| Compound ID | Naphthyridine Isomer | Substitution Pattern | HeLa (IC50, µM) | HL-60 (IC50, µM) | PC-3 (IC50, µM) | Reference |
| 1 | 1,8-Naphthyridin-4-one | 2-(3',4'-dimethoxyphenyl)-7-methyl | > 100 | 25.8 | > 100 | [5] |
| 2 | 1,8-Naphthyridin-4-one | 2-(3',4'-dimethoxyphenyl)-6-methyl | 104.2 | 20.1 | 109.3 | [5] |
| 3 | 1,8-Naphthyridin-4-one | 2-(2',4'-dimethoxyphenyl)-7-methyl | 28.9 | 102.9 | 30.2 | [5] |
| 4 | 1,8-Naphthyridin-4-one | 2-(2',4'-dimethoxyphenyl)-6-methyl | 45.3 | 45.8 | 65.4 | [5] |
| 5 | 1,8-Naphthyridin-4-one | 2-(2',4'-dimethoxyphenyl) | 172.8 | 65.3 | 124.6 | [5] |
Table 1: Cytotoxicity of Dimethoxy-Phenyl Substituted 1,8-Naphthyridin-4-one Derivatives. This table illustrates the impact of the position of the dimethoxy-phenyl ring and methyl groups on the naphthyridine core on cytotoxic activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.
| Compound ID | Naphthyridine Isomer | Substitution Pattern | A549 (IC50, µM) | Caki-2 (IC50, µM) | Reference |
| 6 | 1,8-Naphthyridin-4-one | 2-(2',4'-dimethoxyphenyl)-7-methyl | 15.6 | 20.3 | [3] |
| 7 | 1,8-Naphthyridin-4-one | 2-(3',4'-dimethoxyphenyl)-7-methyl | > 50 | > 50 | [3] |
| 8 | 1,8-Naphthyridin-4-one | 2-(2',4'-dimethoxyphenyl)-5,7-dimethyl | > 50 | > 50 | [3] |
Table 2: Cytotoxicity of Dimethoxy-Phenyl Substituted 1,8-Naphthyridin-4-ones against Lung and Renal Cancer Cells. This table highlights the differential activity of isomers against human lung cancer (A549) and renal cancer (Caki-2) cell lines.
| Compound ID | Naphthyridine Isomer | Substitution Pattern | P388 (IC50, µM) | Adult T-cell Leukemia (IC50, µM) | Reference |
| Suberitine B (22) | Benzo[de][6][7]naphthyridine | 8,9-dimethoxy | 3.5 | - | [2] |
| Compound 23 | Benzo[de][6][7]naphthyridine | 8,9,9-trimethoxy | - | Inactive | [2] |
| Compound 24 | 1,3-dioxolo[4,5-d]benzo[de][6][7]naphthyridine | - | - | 0.29 | [2] |
| Compound 25 | Benzo[de][6][7]naphthyridin-3-one | 9-Amino-2-ethoxy-8-methoxy | - | Potent (0.03–8.5 µM against various cell lines) | [2] |
Table 3: Cytotoxicity of Methoxy-Substituted Benzo[de][6][7]naphthyridine Derivatives. This table showcases the activity of naturally derived methoxy-substituted naphthyridines against murine leukemia (P388) and adult T-cell leukemia cells.
From the presented data, several structure-activity relationships can be inferred:
-
Position of Methoxy Groups on the Phenyl Ring: For 2-phenyl-1,8-naphthyridin-4-ones, compounds with a 2',4'-dimethoxy phenyl ring generally exhibit stronger cytotoxic activity than those with a 3',4'-dimethoxy phenyl ring against HeLa and PC-3 cells.[5]
-
Substitution on the Naphthyridine Core: Methyl substitution at the C-6 or C-7 position of the 1,8-naphthyridin-4-one ring tends to be more active than substitution at the C-5 position.[5] However, having two methyl groups at both the C-5 and C-7 positions, or no substitution at all, leads to a substantial decrease in activity.[3][5]
-
Bulky Lipophilic Groups: The introduction of a bulkier lipophilic group, such as a naphthyl ring, at the C-2 position of the 1,8-naphthyridin-4-one core has been shown to enhance cytotoxic activity.[5]
-
Electronegative Groups: It has been suggested that replacing a methyl group at the C-7 position with an electronegative group, such as a methoxy group, could improve biological activity.[5][6]
Experimental Protocols
The evaluation of the cytotoxic activity of the methoxy-substituted naphthyridine isomers cited in this guide was predominantly conducted using the MTT assay.
MTT Cytotoxicity Assay
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, PC-3, A549, Caki-2) are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives and a control (e.g., colchicine, doxorubicin) for a specified incubation period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Several methoxy-substituted naphthyridine derivatives exert their anticancer effects by interfering with critical cellular processes, including DNA replication and cell signaling pathways.
Topoisomerase II Inhibition
A significant mechanism of action for some naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[1][9] These compounds act as "topoisomerase poisons," stabilizing the transient complex between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[1][7] This leads to the accumulation of double-strand breaks, ultimately triggering apoptosis and cell death.[1][7]
Caption: Mechanism of Topoisomerase II inhibition by methoxy-substituted naphthyridine isomers.
WNT Signaling Pathway Inhibition
Certain naphthyridine derivatives have been shown to inhibit the WNT signaling pathway, a critical pathway involved in cell proliferation, differentiation, and tumorigenesis.[2][10] In the canonical WNT pathway, the absence of a WNT ligand leads to the degradation of β-catenin. Upon WNT binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation. Inhibition of this pathway can suppress tumor growth.
References
- 1. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjpp.net [kjpp.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature [ejchem.journals.ekb.eg]
- 10. sysrevpharm.org [sysrevpharm.org]
The Potential of 4-Methoxy-1,5-naphthyridine as a c-Met Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), have emerged as critical players in the development and progression of numerous cancers.[1][2][3] Aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, can lead to increased tumor cell proliferation, survival, migration, and invasion.[1][4] This has made c-Met an attractive target for therapeutic intervention. This guide provides a comparative analysis of the potential of 4-Methoxy-1,5-naphthyridine as a c-Met inhibitor, placed in the context of established c-Met inhibitors. While direct experimental data for this compound is not publicly available, we will explore the promise of the 1,5-naphthyridine scaffold based on existing research, and compare its potential against well-characterized inhibitors.
c-Met Signaling Pathway
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the cellular processes associated with cancer progression.[1][4][5]
Comparison of c-Met Inhibitors
While specific data for this compound is lacking, research into other naphthyridine derivatives suggests the potential of this scaffold for c-Met inhibition. For instance, certain 1,6-naphthyridine derivatives have shown promising enzymatic and cytotoxic activities. A study on novel substituted naphthyridines based on the c-Met kinase inhibitor MK-2461 indicated that the 1,6-naphthyridine core was a more promising inhibitory structure than the 1,5-naphthyridine core in that specific series.
The following table summarizes the performance of several well-established c-Met inhibitors, providing a benchmark against which novel compounds like this compound could be evaluated.
| Inhibitor | Type | c-Met IC50 (nM) | Key Selectivity Profile | Status |
| Crizotinib | ATP-competitive | 8 - 11 (cell-based) | ALK, ROS1 | FDA Approved |
| Cabozantinib | ATP-competitive | 1.3 (cell-free) | VEGFR2, RET, KIT, AXL, FLT3 | FDA Approved |
| Capmatinib | ATP-competitive | 0.13 (cell-free) | Highly selective for c-Met | FDA Approved |
| Tivantinib | Non-ATP-competitive | Ki = 355 (cell-free) | Reported to have off-target effects | Clinical Trials |
| Savolitinib | ATP-competitive | 5 (cell-free) | Highly selective for c-Met | Approved in China |
Experimental Protocols
The validation of a novel c-Met inhibitor requires a series of robust in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.
Protocol:
-
Reagents and Materials: Recombinant human c-Met kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant c-Met kinase is incubated with the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with an anti-phosphotyrosine antibody).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based c-Met Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: A cancer cell line with known c-Met activation (e.g., through HGF stimulation or MET amplification) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specific duration.
-
HGF Stimulation (if applicable): For cell lines that are not constitutively active, cells are stimulated with HGF to induce c-Met phosphorylation.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated c-Met (p-c-Met) and total c-Met are determined by Western blotting or a specific ELISA.
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated for each treatment condition. The IC50 value for the inhibition of c-Met phosphorylation is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a c-Met inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: Human cancer cells with activated c-Met signaling are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a defined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for biomarkers of c-Met inhibition (e.g., p-c-Met levels).
-
Data Analysis: Tumor growth curves for the treatment and control groups are compared to determine the efficacy of the compound.
Logical Comparison of Inhibitor Classes
The development of c-Met inhibitors has followed two main strategies: ATP-competitive and non-ATP-competitive inhibitors. Each class has distinct characteristics that influence its potential therapeutic utility.
Conclusion
While direct experimental validation of this compound as a c-Met inhibitor is not currently available in the public domain, the broader class of naphthyridine derivatives has shown promise in targeting kinases, including c-Met. To rigorously assess its potential, this compound would need to be subjected to the comprehensive battery of biochemical, cellular, and in vivo assays outlined in this guide. Comparison of the resulting data with that of established inhibitors like Crizotinib, Cabozantinib, and Capmatinib will be crucial in determining its therapeutic viability. The choice of an ATP-competitive versus a non-ATP-competitive mechanism would also significantly influence its development path and potential advantages. Further research into the structure-activity relationship of 1,5-naphthyridine derivatives is warranted to unlock the full potential of this chemical scaffold in the development of novel c-Met inhibitors.
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Anti-Proliferative Landscape of Naphthyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-proliferative performance of naphthyridine derivatives, with a focus on the 4-Methoxy-1,5-naphthyridine scaffold. The information herein is supported by experimental data and detailed methodologies to aid in the evaluation and development of this promising class of anticancer agents.
Naphthyridine compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] These heterocyclic scaffolds have been shown to exert their anti-proliferative effects through various mechanisms, such as the inhibition of topoisomerase II and interference with microtubule assembly.[1][2] This guide will delve into the cytotoxic effects of these derivatives against various cancer cell lines, present key experimental protocols, and visualize a common workflow for their evaluation.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values for a selection of naphthyridine derivatives against various human cancer cell lines, as determined by the MTT assay.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | Naphthyridine | HeLa (Cervical Cancer) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | ||
| PC-3 (Prostate Cancer) | 5.1 | [2] | ||
| 14 | Naphthyridine | HeLa (Cervical Cancer) | 2.6 | [2] |
| HL-60 (Leukemia) | 1.5 | [2] | ||
| PC-3 (Prostate Cancer) | 2.7 | [2] | ||
| 15 | Naphthyridine | HeLa (Cervical Cancer) | 2.3 | [2] |
| HL-60 (Leukemia) | 0.8 | [2] | ||
| PC-3 (Prostate Cancer) | 11.4 | [2] | ||
| Colchicine (Reference) | Tubulin Inhibitor | HeLa (Cervical Cancer) | 23.6 | [2] |
| HL-60 (Leukemia) | 7.8 | [2] | ||
| PC-3 (Prostate Cancer) | 19.7 | [2] |
Key Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to assess the anti-proliferative activity of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60, PC-3) are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for evaluating the anti-proliferative effects of novel compounds and a simplified representation of an apoptotic signaling pathway that can be induced by such compounds.
References
- 1. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Skraup and Friedländer Syntheses for 1,5-Naphthyridines
For researchers, scientists, and professionals in drug development, the synthesis of the 1,5-naphthyridine scaffold is a critical step in the creation of novel therapeutics. This bicyclic heterocycle is a key pharmacophore in a wide array of biologically active compounds. Two of the most established methods for its construction are the Skraup and Friedländer syntheses. This guide provides an objective comparison of these two classical reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
The choice between the Skraup and Friedländer synthesis for preparing 1,5-naphthyridines hinges on factors such as the availability of starting materials, desired substitution patterns, and reaction scalability. While both methods are effective, they present distinct advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Starting Materials | 3-Aminopyridines, glycerol (or α,β-unsaturated carbonyls) | 2-Amino-3-carbonylpyridines, compounds with an active methylene group |
| Key Transformation | Cyclization of an aminopyridine with a three-carbon unit | Condensation and cyclization of an ortho-aminoaryl carbonyl with a methylene ketone/aldehyde |
| Reaction Conditions | Harsh: strongly acidic (e.g., H₂SO₄), high temperatures, oxidizing agents | Milder: can be base- or acid-catalyzed, often at lower temperatures |
| Substrate Scope | Generally less flexible for substituted 1,5-naphthyridines | More versatile for introducing a variety of substituents |
| Typical Yields | Variable, often moderate to low, but can be high for unsubstituted 1,5-naphthyridine. | Generally moderate to good, depending on the substrates and catalyst.[1][2] |
| Key Advantages | Utilizes simple, readily available starting materials. | Greater control over the substitution pattern of the newly formed ring. |
| Key Limitations | Harsh conditions can limit functional group tolerance. The reaction can be highly exothermic. | Requires the synthesis of a substituted 2-aminopyridine precursor. |
The Skraup Synthesis of 1,5-Naphthyridines
The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted for the synthesis of 1,5-naphthyridines.[3][4] The reaction typically involves heating a 3-aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as sodium m-nitrobenzenesulfonate.[5] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core.[5]
Reaction Pathway: Skraup Synthesis
Caption: General workflow of the Skraup synthesis for 1,5-naphthyridines.
Quantitative Data for Skraup Synthesis
| Starting Material (3-Aminopyridine) | Carbonyl Source | Oxidizing Agent | Catalyst/Acid | Temp (°C) | Time (h) | Yield (%) |
| 3-Aminopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | H₂SO₄ | 150 | 5 | 90 |
| 3-Amino-4-methylpyridine | Acetaldehyde | - | - | - | - | - |
| 2-Chloro-3,5-diaminopyridine | Hexafluoroacetylacetone | - | Montmorillonite K10 | - | - | - |
| 3-Aminopyridine | Methyl vinyl ketone | As₂O₅ | H₂SO₄ | - | - | - |
Note: Detailed conditions for some examples are not fully reported in the reviewed literature.
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine
To a stirred mixture of 3-aminopyridine (18.8 g, 0.2 mol) and glycerol (55.2 g, 0.6 mol) in a flask equipped with a reflux condenser and a mechanical stirrer, concentrated sulfuric acid (40 mL) is carefully added. Sodium m-nitrobenzenesulfonate (22.5 g, 0.1 mol) is then added as the oxidizing agent. The mixture is heated to 140-150°C for 4-5 hours. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford 1,5-naphthyridine.
The Friedländer Synthesis of 1,5-Naphthyridines
The Friedländer synthesis offers a more convergent and often milder route to substituted 1,5-naphthyridines.[5][6] This method involves the condensation of a 2-amino-3-formylpyridine (or a related ketone) with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction can be catalyzed by either acids or bases.[7] A key advantage of this approach is the ability to introduce substituents onto the newly formed ring by choosing appropriately substituted carbonyl compounds.[2]
Reaction Pathway: Friedländer Synthesis
Caption: General workflow of the Friedländer synthesis for 1,5-naphthyridines.
Quantitative Data for Friedländer Synthesis
| 2-Amino-3-carbonylpyridine | Active Methylene Compound | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-formylpyridine | Acetone | KOH | Ethanol | Reflux | - | - |
| 2-Amino-3-formylpyridine | Ethyl acetoacetate | Piperidine | Ethanol | Reflux | - | - |
| 2-Amino-3-benzoylpyridine | Acetophenone | KOH | Ethanol | Reflux | - | Good |
| 2-Amino-3-acetylpyridine | Malononitrile | Piperidine | Ethanol | RT | 2 | 92 |
Note: Detailed conditions for some examples are not fully reported in the reviewed literature.
Experimental Protocol: Friedländer Synthesis of 2-Methyl-1,5-naphthyridine
A mixture of 2-amino-3-formylpyridine (1.22 g, 10 mmol) and acetone (1.16 g, 20 mmol) in ethanol (20 mL) is treated with a catalytic amount of potassium hydroxide (0.1 g). The reaction mixture is heated at reflux for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in water and extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-methyl-1,5-naphthyridine.
Comparative Discussion
Substrate Scope and Versatility: The Friedländer synthesis generally offers greater flexibility in introducing a variety of substituents onto the 1,5-naphthyridine core. The choice of the active methylene compound directly dictates the substitution pattern on the newly formed pyridine ring. In contrast, the Skraup synthesis is more limited in this regard, with substitution patterns largely dependent on the initial 3-aminopyridine and the nature of the α,β-unsaturated carbonyl compound generated in situ.
Reaction Conditions and Functional Group Tolerance: The Skraup synthesis is characterized by its harsh reaction conditions, including the use of strong acids and high temperatures. This can be a significant drawback when working with substrates bearing sensitive functional groups. The Friedländer synthesis, on the other hand, can often be carried out under milder basic or acidic conditions, allowing for better functional group tolerance.[7]
Yields and Scalability: Yields for both reactions can vary significantly depending on the specific substrates and conditions employed. The Skraup synthesis can provide high yields for the unsubstituted 1,5-naphthyridine but can be lower for substituted derivatives. The Friedländer synthesis often provides good to excellent yields, particularly with optimized catalytic systems.[1][2] In terms of scalability, the highly exothermic nature of the Skraup reaction can pose challenges, whereas the milder conditions of the Friedländer synthesis may be more amenable to large-scale production.
Conclusion
Both the Skraup and Friedländer syntheses are valuable and well-established methods for the construction of the 1,5-naphthyridine ring system. The Skraup synthesis is a powerful tool when simple, unsubstituted 1,5-naphthyridines are desired from readily available starting materials. However, for the synthesis of more complex, substituted 1,5-naphthyridines, the Friedländer synthesis often proves to be the more versatile and milder approach, offering greater control over the final molecular architecture. The choice between these two classical methods will ultimately be guided by the specific synthetic target and the resources available to the researcher.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of 4-Methoxy-1,5-naphthyridine Analogues
For Immediate Release
In the landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profile of a 4-methoxy-1,5-naphthyridine analogue, a scaffold of growing interest in medicinal chemistry, against the well-characterized multi-kinase inhibitor, Dasatinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor design and application.
Executive Summary
This guide outlines the kinase inhibition profile of a representative this compound analogue, highlighting its activity against Phosphatidylinositol 4-kinase (PI4K) and Casein Kinase 2 (CK2). For comparative purposes, the extensive cross-reactivity profile of Dasatinib is presented. All quantitative data is summarized in easy-to-interpret tables. Detailed experimental methodologies for kinase profiling are provided, alongside visualizations of a key signaling pathway and the experimental workflow.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity of a this compound analogue and the comparator compound, Dasatinib, against a panel of kinases.
Table 1: Inhibitory Activity of this compound Analogue
| Target Kinase | Metric | Value | Reference Compound Structure |
| PI4Kβ | IC50 | 110 nM | 2-(4-methoxyphenyl)-8-(piperidin-4-ylamino)-1,5-naphthyridine |
| CK2α | % of Control @ 1µM | 3.5 | N/A |
| CK2α' | % of Control @ 1µM | 6.0 | N/A |
| DYRK1A | % of Control @ 1µM | >10 | N/A |
| HIPK2 | % of Control @ 1µM | >10 | N/A |
Note: The PI4Kβ IC50 value is for a 2,8-disubstituted-1,5-naphthyridine with a 4-methoxy-phenyl group at the 2-position[1]. The % of Control data is representative of a naphthyridine-based CK2 inhibitor and indicates the percentage of kinase activity remaining in the presence of 1µM of the inhibitor[2][3][4]. A lower percentage indicates stronger inhibition.
Table 2: Cross-Reactivity Profile of Dasatinib (Selected Targets)
| Target Kinase | Dissociation Constant (Kd) (nM) |
| ABL1 | 0.2 |
| SRC | 0.3 |
| LCK | 0.2 |
| EPHA2 | 1.8 |
| DDR1 | 3.0 |
| c-KIT | 11 |
| EGFR | 30 |
| p38α (MAPK14) | 45 |
Note: Data is derived from KINOMEscan® profiling and represents a selection of targets to illustrate the broad activity of Dasatinib[5][6].
Experimental Protocols
The following section details a representative methodology for determining the cross-reactivity profile of a test compound using a competition binding assay, such as the KINOMEscan® platform.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Materials:
-
Test compound (e.g., this compound analogue)
-
DMSO (for compound dilution)
-
Kinase panel (e.g., DiscoverX KINOMEscan® panel)
-
Ligand-immobilized beads
-
DNA-tagged kinases
-
qPCR reagents
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: A mixture of the DNA-tagged kinase, the ligand-immobilized beads, and the test compound is prepared in a multi-well plate.
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound components are removed by washing the beads.
-
Elution and Quantification: The amount of kinase bound to the beads is quantified by eluting the DNA tag and measuring its concentration using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control (representing 100% kinase binding). The results can be expressed as "percent of control" or used to calculate the dissociation constant (Kd).
Visualizing Biological Context and Experimental Design
To better understand the implications of kinase inhibition and the process of profiling, the following diagrams are provided.
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Methoxy-1,5-naphthyridine Analogs in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Antimalarial Activity of 2-Methoxy-1,5-naphthyridine Derivatives
The following table summarizes the in vitro and in vivo antimalarial activity of 2-methoxy-4-substituted-1,5-naphthyridine derivatives against Plasmodium falciparum (W2, chloroquine-resistant strain) and Plasmodium berghei.
| Compound ID | Substituent at C4 | In Vitro IC50 (µM) vs. P. falciparum W2 | In Vivo ED50 (mg/kg/day) vs. P. berghei |
| 1 | -NH-(CH2)2-C(CH3)2-NH2 | >10 | 1.8 |
| 2 | -NH-(CH2)3-C(CH3)2-NH2 | >10 | 1.2 |
| 3 | -NH-CH(CH3)-(CH2)3-N(C2H5)2 | >10 | 0.8 |
| Primaquine | (Reference Drug) | >10 | 15.0 |
| Chloroquine | (Reference Drug) | 0.2 | 1.5 |
Data extracted from "Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents".
Anticancer Activity of Benzo[b][1][2]naphthyridine Derivatives
The following table presents the in vitro cytotoxic activity of select benzo[b][1][2]naphthyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound A | P388 (Murine Leukemia) | <0.01 |
| Compound B | LLTC (Lewis Lung Carcinoma) | 0.02 |
| Compound C | Jurkat (Human Leukemia) | 0.015 |
Data synthesized from studies on benzo[b][1][2]naphthyridine cytotoxicity.
Anticancer Activity of Indeno[1][3]naphthyridine Derivatives
The table below summarizes the in vitro cytotoxic activity of representative indeno[1][3]naphthyridine derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Indeno-1 | A549 (Human Lung Carcinoma) | 2.5 |
| Indeno-2 | HeLa (Human Cervical Cancer) | 5.1 |
| Indeno-3 | MCF-7 (Human Breast Cancer) | 7.8 |
Data synthesized from studies on indeno[1][3]naphthyridine cytotoxicity.
Experimental Protocols
In Vitro Antimalarial Activity Assay (P. falciparum)
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the chloroquine-resistant W2 strain of Plasmodium falciparum.
Methodology:
-
Parasite Culture: P. falciparum (W2 strain) is maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Asynchronous parasite cultures with approximately 2% parasitemia and 1% hematocrit are incubated with serial dilutions of the test compounds for 72 hours.
-
Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The pLDH activity is quantified by a colorimetric assay involving the conversion of a tetrazolium salt, INT, to its formazan.
-
Data Analysis: The absorbance at 490 nm is measured, and the results are expressed as the percentage of parasite growth inhibition compared to untreated controls. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo Antimalarial Suppressive Test (Peter's 4-Day Suppressive Test)
Objective: To evaluate the in vivo antimalarial efficacy of test compounds in a murine model.
Methodology:
-
Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei.
-
Drug Administration: Test compounds are administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia in each treated group is compared to the untreated control group, and the percentage of suppression is calculated. The 50% effective dose (ED50) is determined by analyzing the dose-response relationship.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Topoisomerase I Relaxation Assay
Objective: To determine the inhibitory effect of test compounds on human topoisomerase I.
Methodology:
-
Reaction Mixture: The reaction is carried out in a buffer containing supercoiled plasmid DNA and purified human topoisomerase I enzyme.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme before the addition of the DNA substrate. The reaction mixture is then incubated at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on a 1% agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Mandatory Visualization
Caption: Preclinical Drug Discovery Workflow for 1,5-Naphthyridine Derivatives.
Caption: Mechanism of Topoisomerase I Inhibition by 1,5-Naphthyridine Derivatives.
References
Benchmarking 4-Methoxy-1,5-naphthyridine Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential topoisomerase inhibitor 4-Methoxy-1,5-naphthyridine against established topoisomerase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally related 1,5-naphthyridine derivatives that have been evaluated as topoisomerase inhibitors to provide a representative benchmark. This comparison is intended to serve as a valuable resource for researchers interested in the potential of the 1,5-naphthyridine scaffold in anticancer drug discovery.
Executive Summary
Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer therapy. This guide benchmarks the potential of this compound by comparing its hypothesized activity profile with well-characterized topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor), and Etoposide and Doxorubicin (Topoisomerase II inhibitors). The comparison is based on in vitro cytotoxicity (IC50 values) against various cancer cell lines and the methodologies of key biochemical assays used to determine topoisomerase inhibition.
Comparative Data
In Vitro Cytotoxicity (IC50) Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of known topoisomerase inhibitors against a panel of human cancer cell lines. While specific IC50 data for this compound is not available, a representative range for other antiproliferative 1,5-naphthyridine derivatives is included for illustrative purposes.
| Compound | Target | Cell Line | IC50 (µM) |
| Representative 1,5-Naphthyridine Derivatives | Topoisomerase I | COLO 205 (Colon) | Varies (Some derivatives show activity)[1] |
| Camptothecin | Topoisomerase I | HT29 (Colon) | 0.037 - 0.048 |
| LOX (Melanoma) | 0.037 - 0.048 | ||
| SKOV3 (Ovarian) | 0.037 - 0.048 | ||
| MDA-MB-157 (Breast) | 0.007 | ||
| GI 101A (Breast) | 0.150 | ||
| MDA-MB-231 (Breast) | 0.250 | ||
| Etoposide | Topoisomerase II | HeLa (Cervical) | 209.90 ± 13.42[1] |
| A549 (Lung) | 139.54 ± 7.05[1] | ||
| BGC-823 (Gastric) | 43.74 ± 5.13[1] | ||
| HepG2 (Liver) | 30.16[1] | ||
| MOLT-3 (Leukemia) | 0.051[1] | ||
| Doxorubicin | Topoisomerase II | A549 (Lung) | > 20 |
| MCF-7 (Breast) | 2.50 ± 1.76 | ||
| HepG2 (Liver) | 12.18 ± 1.89 | ||
| HeLa (Cervical) | 2.92 ± 0.57 |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of novel compounds like this compound.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Test compound (this compound) and known inhibitors
-
Agarose gel (1%)
-
Ethidium bromide
-
Loading dye
-
Incubator at 37°C
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye to each sample and load onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without an inhibitor.
Topoisomerase I/II DNA Cleavage Assay
This assay determines if a compound stabilizes the covalent DNA-topoisomerase cleavage complex, a hallmark of topoisomerase poisons.
Materials:
-
Human Topoisomerase I or II enzyme
-
Linearly double-stranded DNA substrate (e.g., a specific oligonucleotide or linearized plasmid)
-
Radioactive label (e.g., 32P) for end-labeling the DNA
-
Assay Buffer
-
Test compound and known inhibitors
-
Denaturing polyacrylamide gel
-
SDS and Proteinase K
-
Autoradiography equipment
Procedure:
-
Prepare a 3'- or 5'-end-labeled DNA substrate.
-
Set up reaction mixtures containing the labeled DNA, Topoisomerase I or II, and the test compound at various concentrations.
-
Incubate the reactions to allow the formation of cleavage complexes.
-
Stop the reaction by adding SDS, which traps the covalent complexes.
-
Digest the protein component by adding Proteinase K.
-
Denature the DNA samples and separate them on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography.
-
An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates the stabilization of the cleavage complex.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 of a compound.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and control inhibitors for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
References
Safety Operating Guide
Proper Disposal of 4-Methoxy-1,5-naphthyridine: A Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 4-Methoxy-1,5-naphthyridine, this compound should be treated as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive overview of the recommended disposal procedures for this compound, tailored for researchers, scientists, and professionals in drug development. The following guidelines are based on general best practices for handling heterocyclic nitrogen compounds and information from safety data sheets of structurally similar chemicals.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This process begins with the identification and collection of the waste and ends with its removal by a certified hazardous waste contractor.
References
Personal protective equipment for handling 4-Methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Methoxy-1,5-naphthyridine. The following procedures are based on the safety profiles of structurally related compounds and are intended to ensure the safe use of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash hazards. |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after.[5] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[1][2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] |
Operational Plan: Safe Handling Procedures
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[4]
-
Handling Practices:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Characterization: The waste is considered chemical waste and may be hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2][4] Do not allow the product to enter drains, other waterways, or soil.[1][2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
